molecular formula C9H12BrNO2 B1293966 2-bromo-N-(2-furylmethyl)butanamide CAS No. 1105192-34-4

2-bromo-N-(2-furylmethyl)butanamide

Cat. No.: B1293966
CAS No.: 1105192-34-4
M. Wt: 246.1 g/mol
InChI Key: YSGKOBRBIUBVRW-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-furylmethyl)butanamide (CAS 1105192-34-4) is an organic compound with a molecular weight of 246.10 g/mol and the canonical SMILES string CCC(C(=O)NCC1=CC=CO1)Br . This molecule is a valuable building block in synthetic chemistry, contextualized within the important classes of halogenated amides and furan derivatives . The presence of the bromine atom at the α-position to the carbonyl group makes it a versatile and reactive intermediate, primarily functioning as an electrophile in nucleophilic substitution reactions . This reactivity allows researchers to use it for the facile synthesis of more complex α-functionalized amide structures, which are fundamental units in medicinal and agrochemical research . The 2-furylmethyl moiety is a significant pharmacophore, a feature present in numerous natural products and synthetic compounds with a broad spectrum of documented biological activities, which makes this compound a scaffold of high interest for the development of new therapeutic and agrochemical agents . From a synthetic standpoint, a primary route to this compound involves the formation of the amide bond between 2-bromobutanoic acid and 2-furfurylamine, typically facilitated by coupling reagents such as DCC or HATU in the presence of a base like triethylamine . An alternative strategy involves the α-bromination of a pre-formed N-(2-furylmethyl)butanamide using reagents like N-bromosuccinimide (NBS) . Furthermore, the bromine atom in this and similar α-bromoamides enables advanced synthetic transformations, such as electrochemical debrominative hydrogenation, demonstrating its utility in modern, sustainable methodology development . 2-Bromo-N-(2-furylmethyl)butanamide is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(furan-2-ylmethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-2-8(10)9(12)11-6-7-4-3-5-13-7/h3-5,8H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGKOBRBIUBVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Bromo-N-(2-furylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1105192-34-4 Role: Electrophilic Scaffold & Quorum Sensing Modulator Analog

Executive Summary

2-bromo-N-(2-furylmethyl)butanamide (CAS 1105192-34-4) is a specialized


-haloamide intermediate used primarily in medicinal chemistry and organic synthesis. Structurally, it combines an electrophilic 

-bromo alkyl chain with a nucleophilic furan moiety, linked by a stable amide bond. This dual functionality makes it a critical "lynchpin" scaffold for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of peptidomimetics and Quorum Sensing (QS) inhibitors that target Gram-negative bacterial biofilm formation.

This guide details the physicochemical properties, optimized synthetic protocols, and divergent reactivity profiles of this compound, designed for researchers requiring high-purity intermediates for library generation.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The compound is characterized by the presence of a labile bromine atom at the C2 position of the butyryl chain, rendering it highly susceptible to nucleophilic attack, while the furan ring remains available for cycloaddition or oxidative ring-opening reactions.

Table 1: Physicochemical Specifications
PropertyDataNote
CAS Number 1105192-34-4 Primary identifier [1]
IUPAC Name 2-bromo-N-(furan-2-ylmethyl)butanamide
Molecular Formula

Molecular Weight 246.10 g/mol
MDL Number MFCD03001132For catalog searching [2]
SMILES CCC(Br)C(=O)NCC1=CC=CO1Useful for chemoinformatics
Physical State Solid / Low-melting solidDepends on purity/crystallinity
Solubility DMSO, DCM, MethanolSparingly soluble in water
Reactivity Class Alkylating Agent (Electrophile)Warning: Potential Lachrymator

Optimized Synthetic Protocol (Self-Validating)

Objective: Synthesize 2-bromo-N-(2-furylmethyl)butanamide via nucleophilic acyl substitution while preventing furan ring degradation and bis-acylation.

Mechanistic Rationale

The synthesis utilizes a Schotten-Baumann-like condition in an organic phase.

  • Choice of Base: Triethylamine (TEA) is preferred over inorganic bases to maintain homogeneity in Dichloromethane (DCM). It acts as an HCl/HBr scavenger.

  • Temperature Control: The reaction is highly exothermic. Maintaining

    
     prevents the formation of "ketene" intermediates or polymerization of the furan ring.
    
  • Order of Addition: The acid bromide is added to the amine to ensure the amine is never in large excess relative to the electrophile in a hot zone, reducing side reactions.

Protocol Steps

Reagents:

  • Furfurylamine (1.0 eq)[1]

  • 2-Bromobutyryl bromide (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with Furfurylamine (10 mmol) and TEA (11 mmol) in anhydrous DCM (20 mL).

  • Cooling: Submerge the flask in an ice/salt bath to reach

    
    .
    
  • Addition: Dropwise add 2-Bromobutyryl bromide (10.5 mmol) diluted in DCM (5 mL) over 20 minutes. Critical: Monitor internal temp; do not exceed

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.

    • QC Check: TLC (Hexane:EtOAc 3:1). Product should appear as a UV-active spot (

      
      ).
      
  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Sat.

      
       (removes unreacted acid/HBr).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if oil persists.

Visualization: Synthetic Pathway

Synthesis Reactant1 Furfurylamine (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate DCM, 0°C Reactant2 2-Bromobutyryl Bromide (Electrophile) Reactant2->Intermediate Product 2-bromo-N-(2-furylmethyl)butanamide (CAS 1105192-34-4) Intermediate->Product - HBr Base TEA (Base) Scavenges HBr Base->Product Salt Formation

Caption: Nucleophilic acyl substitution pathway utilizing base-mediated scavenging to drive equilibrium.

Reactivity & Divergent Applications

The value of CAS 1105192-34-4 lies in its bifunctional reactivity . It serves as a branching point for two distinct classes of chemical modifications.

A. Nucleophilic Substitution ( )

The


-bromine is a "soft" electrophile. It is easily displaced by:
  • Thiols: To generate thioether-linked peptidomimetics.

  • Secondary Amines: To create

    
    -amino amides (glycinamide analogs).
    
  • Azides: Precursors for "Click" chemistry (triazole formation).

B. Quorum Sensing (QS) Inhibition

This molecule mimics the structure of N-Acyl Homoserine Lactones (AHLs) , the signaling molecules used by Gram-negative bacteria (e.g., Pseudomonas aeruginosa) for biofilm formation.

  • Mechanism: The furan ring mimics the lactone headgroup, while the brominated tail alters the steric fit within the LasR/LuxR receptor pockets.

  • Research Application: Used as a negative control or lead compound to disrupt bacterial communication without killing the bacteria (reducing resistance pressure).

Visualization: Reactivity Tree

Reactivity Core 2-bromo-N-(2-furylmethyl)butanamide (Scaffold) Sub1 Pathway A: Sn2 Displacement (Reagent: R-NH2 or R-SH) Core->Sub1 Nucleophilic Attack (Alpha-Carbon) Sub2 Pathway B: Diels-Alder (Reagent: Maleimide) Core->Sub2 Cycloaddition (Furan Ring) App1 Application: Biofilm Inhibition (AHL Antagonist) Core->App1 Biological Assay (Receptor Binding) Prod1 Alpha-Amino Amides (Peptidomimetics) Sub1->Prod1 Prod2 [4+2] Cycloadducts (Bicyclic Systems) Sub2->Prod2

Caption: Divergent synthesis pathways: The scaffold allows orthogonal functionalization at the alkyl chain or furan ring.

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard:

    
    -haloamides are potent mucous membrane irritants. All weighing and reactions must occur in a functioning fume hood.
    
  • Storage: Store at

    
     under inert gas (Argon/Nitrogen). The furan ring is sensitive to oxidation over time; if the solid turns dark brown, purify via silica plug filtration before use.
    
  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • PubChem. (2025).[2] Compound Summary: 2-Bromo-N-(furan-2-ylmethyl)butanamide.[3] National Library of Medicine.[4] Retrieved February 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-bromo-N-(2-furylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-(2-furylmethyl)butanamide is a halogenated amide with the molecular formula C₉H₁₂BrNO₂ and a molecular weight of 246.10 g/mol . This compound belongs to the class of α-haloamides, which are recognized as versatile building blocks in synthetic organic chemistry. The presence of a bromine atom on the carbon adjacent to the amide carbonyl group significantly enhances its reactivity, primarily by serving as a good leaving group in nucleophilic substitution reactions. This key feature allows for the introduction of various functional groups, making it a valuable intermediate in the synthesis of more complex molecular architectures. The incorporation of a furfuryl group, a derivative of furan, introduces a heterocyclic moiety known for its presence in a wide range of biologically active compounds. This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-bromo-N-(2-furylmethyl)butanamide, offering insights for its application in research and development.

Molecular Structure and Properties

The molecular structure of 2-bromo-N-(2-furylmethyl)butanamide consists of a butanamide backbone with a bromine atom at the α-position (carbon-2) and a furfuryl group attached to the amide nitrogen.

Key Structural Features:

  • α-Bromo Amide: The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing inductive effect of the adjacent bromine atom. This, coupled with the ability of bromide to act as a leaving group, makes the α-carbon susceptible to nucleophilic attack.

  • N-Furfuryl Group: The furan ring is an aromatic heterocycle that can participate in various chemical transformations. The methylene linker provides flexibility to the molecule.

  • Amide Linkage: The amide bond is a key functional group in many biologically active molecules, including peptides and pharmaceuticals.

A summary of the key properties of 2-bromo-N-(2-furylmethyl)butanamide is presented in the table below.

PropertyValueReference
CAS Number 1105192-34-4
Molecular Formula C₉H₁₂BrNO₂
Molecular Weight 246.10 g/mol
SMILES Code CCC(Br)C(NCC1=CC=CO1)=O

Synthesis of 2-bromo-N-(2-furylmethyl)butanamide

The most direct and common method for the synthesis of N-substituted amides is the nucleophilic acyl substitution of an amine with a reactive carboxylic acid derivative, typically an acyl chloride.[1] This approach is applicable to the synthesis of 2-bromo-N-(2-furylmethyl)butanamide.

Reaction Principle

The synthesis involves the acylation of furfurylamine with 2-bromobutanoyl chloride. The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Work-up cluster_3 Purification & Final Product A Furfurylamine (in anhydrous solvent) D Reaction Mixture (Stir at 0°C to RT) A->D 1. Add to flask B Triethylamine (or other base) B->D 2. Add to flask C 2-Bromobutanoyl Chloride (in anhydrous solvent) C->D:n 3. Add dropwise at 0°C E Aqueous Work-up (Wash with H₂O, aq. HCl, aq. NaHCO₃, brine) D->E Reaction monitoring (TLC) F Drying & Concentration (Dry over Na₂SO₄, evaporate solvent) E->F G Crude Product F->G H Column Chromatography G->H I Pure 2-bromo-N-(2-furylmethyl)butanamide H->I

Caption: General experimental workflow for the synthesis of 2-bromo-N-(2-furylmethyl)butanamide.

Detailed Step-by-Step Protocol

This protocol is a representative procedure based on the synthesis of analogous compounds and should be adapted and optimized as necessary.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve furfurylamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.1-1.2 equivalents) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 2-bromobutanoyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled reaction mixture over 15-30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Washing: Wash the combined organic layers sequentially with dilute aqueous HCl (e.g., 1 M), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-bromo-N-(2-furylmethyl)butanamide.

Characterization of the Molecular Structure

The structural elucidation of the synthesized 2-bromo-N-(2-furylmethyl)butanamide is accomplished through a combination of spectroscopic techniques.

Spectroscopic Data (Predicted and Analogous)
TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a multiplet for the proton at the α-carbon, signals for the methylene protons of the furfuryl group, and characteristic signals for the furan ring protons.
¹³C NMR Resonances for the carbonyl carbon, the carbon bearing the bromine atom, carbons of the ethyl group, the methylene carbon, and the carbons of the furan ring.
FTIR (cm⁻¹) A strong absorption band for the C=O stretch of the amide (typically 1640-1680 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), C-H stretches (aliphatic and aromatic), and a C-Br stretch (typically in the fingerprint region).
Mass Spec. A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation patterns would likely show loss of the bromine atom and cleavage at the amide bond.
Characterization Workflow Diagram

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Start->Purity Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity->Structure

Caption: Workflow for the structural characterization and purity assessment.

Potential Applications and Future Directions

While specific applications for 2-bromo-N-(2-furylmethyl)butanamide have not been extensively documented, its structural motifs suggest several areas of potential interest for researchers.

  • Medicinal Chemistry: The furan nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The amide linkage is also a cornerstone of many pharmaceutical agents. The presence of the reactive α-bromo group allows for further chemical modifications, making this compound a potential intermediate for the synthesis of novel drug candidates.

  • Agrochemicals: N-substituted amides and furan derivatives have been explored for their potential as herbicides, insecticides, and fungicides.

  • Materials Science: The furfuryl group can be involved in polymerization reactions, suggesting potential applications in the development of novel polymers and materials.

The versatility of 2-bromo-N-(2-furylmethyl)butanamide as a synthetic intermediate warrants further investigation into its reactivity and the biological activities of its derivatives. Future research could focus on the development of a library of compounds derived from this scaffold and their subsequent screening for various pharmacological and agrochemical applications.

Conclusion

2-bromo-N-(2-furylmethyl)butanamide is a valuable synthetic intermediate possessing a unique combination of a reactive α-bromo amide and a biologically relevant furfuryl moiety. Its synthesis can be readily achieved through the acylation of furfurylamine with 2-bromobutanoyl chloride. The structural features of this molecule make it an attractive starting point for the development of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. This guide provides a foundational understanding of its synthesis and characterization to aid researchers in harnessing its synthetic potential.

References

  • ChemSynthesis. 2-bromo-N-methyl-N-phenylbutanamide - C11H14BrNO, density, melting point, boiling point, structural formula, synthesis. Accessed January 26, 2024. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-bromo-N-(2-furylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 2-bromo-N-(2-furylmethyl)butanamide. The information herein is curated for researchers, scientists, and professionals in drug development, offering a detailed predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes data from analogous molecular fragments to construct a reliable spectroscopic profile.

Molecular Structure and Spectroscopic Overview

2-bromo-N-(2-furylmethyl)butanamide possesses a molecular formula of C₉H₁₂BrNO₂ and a molecular weight of 246.10 g/mol .[1] Its structure comprises a butanamide backbone with a bromine atom at the α-position and an N-substituted furfuryl group. This combination of a reactive α-bromo amide and a heterocyclic furan moiety makes its structural elucidation by spectroscopic methods crucial for synthesis verification and further application.

The following sections will detail the predicted spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-bromo-N-(2-furylmethyl)butanamide are discussed below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The predicted chemical shifts and multiplicities are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-a (CH₃)~1.0Triplet3HAlkyl group adjacent to a methylene group.
H-b (CH₂)~2.0Sextet2HMethylene group coupled to a methyl and a methine group.
H-c (CH-Br)~4.3Triplet1HMethine proton deshielded by the adjacent bromine and carbonyl group.
H-d (N-CH₂)~4.5Doublet2HMethylene group adjacent to the amide nitrogen and the furan ring.
H-e (Furan H3)~6.2Doublet of doublets1HFuran ring proton adjacent to the CH₂ and another furan proton.[2]
H-f (Furan H4)~6.3Doublet of doublets1HFuran ring proton coupled to two other furan protons.[2]
H-g (Furan H5)~7.4Doublet1HFuran ring proton adjacent to the oxygen, showing the most downfield shift.[2]
H-h (N-H)~7.0-8.0Broad Singlet1HAmide proton, chemical shift can be variable and concentration-dependent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-1 (CH₃)~13Typical upfield shift for a terminal methyl group.
C-2 (CH₂)~28Aliphatic methylene carbon.
C-3 (CH-Br)~50Carbon attached to bromine, showing a downfield shift.
C-4 (C=O)~170Carbonyl carbon of the amide group.[3]
C-5 (N-CH₂)~38Methylene carbon attached to nitrogen.
C-6 (Furan C2)~151Furan carbon attached to the methylene group, deshielded by oxygen.
C-7 (Furan C3)~107Shielded furan carbon.
C-8 (Furan C4)~110Furan carbon with a typical chemical shift.
C-9 (Furan C5)~142Furan carbon adjacent to oxygen, deshielded.
Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for a compound like 2-bromo-N-(2-furylmethyl)butanamide would involve:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • Execute HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity of the molecular fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The table below summarizes the expected characteristic IR absorption bands for 2-bromo-N-(2-furylmethyl)butanamide.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch~3300Medium, BroadSecondary Amide[4][5]
C-H Stretch (Aromatic/Furan)~3100-3000MediumFuran Ring[6][7]
C-H Stretch (Aliphatic)~2960-2850Medium-StrongButyl Chain[4]
C=O Stretch (Amide I)~1650StrongAmide[4][5][8]
N-H Bend (Amide II)~1550MediumSecondary Amide[8][9]
C=C Stretch~1500, ~1450MediumFuran Ring[10]
C-N Stretch~1250MediumAmide
C-O Stretch~1015MediumFuran Ring[10]
C-Br Stretch~650-550Medium-StrongBromoalkane
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Liquid/Oil Samples: A thin film can be prepared between two salt (NaCl or KBr) plates.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is often the most straightforward method.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak. Due to the presence of bromine, there will be two peaks of approximately equal intensity: one for the molecule containing the ⁷⁹Br isotope and another for the ⁸¹Br isotope.[11]

    • m/z = 245 (for C₉H₁₂⁷⁹BrNO₂)

    • m/z = 247 (for C₉H₁₂⁸¹BrNO₂)

  • Major Fragmentation Pathways: The molecule is expected to fragment at its weakest bonds upon ionization. The diagram below illustrates the predicted fragmentation.

G M [C₉H₁₂BrNO₂]⁺˙ m/z = 245/247 F1 [C₅H₅O-CH₂]⁺ m/z = 81 M->F1 Loss of Br-CH(CH₂CH₃)-C=O F2 [Br-CH(CH₂CH₃)-C=O]⁺ m/z = 164/166 M->F2 Loss of furfuryl radical F3 [C₄H₈NO]⁺ m/z = 86 M->F3 Loss of Br and C₄H₃O-CH₂ F4 [C₄H₃O]⁺ m/z = 67 F1->F4 Loss of CH₂

Caption: Predicted major fragmentation pathways for 2-bromo-N-(2-furylmethyl)butanamide.

Tabulated Predicted Fragments
m/z Proposed Fragment Structure Notes
245/247[C₉H₁₂BrNO₂]⁺˙Molecular ion peak with bromine isotope pattern.
166[M - C₅H₅O-CH₂]⁺Loss of the furfuryl group.
97[C₅H₅O-CH₂-NH]⁺Furfurylamine fragment.
81[C₅H₅O-CH₂]⁺Furfuryl cation, a very common and stable fragment.
57[C₄H₉]⁺Butyl fragment from the butanamide chain.
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Ionization Method: Electron Impact (EI) ionization is a common method for this type of molecule and will induce fragmentation, providing structural information. Electrospray Ionization (ESI) could also be used, which is a softer ionization technique that would likely show a more prominent molecular ion peak.

  • Instrumentation: A variety of mass analyzers can be used, such as a Quadrupole, Time-of-Flight (TOF), or an Ion Trap. High-resolution mass spectrometry (HRMS) would be beneficial for confirming the elemental composition of the molecular ion and its fragments.

  • Sample Introduction: The sample can be introduced via direct infusion or, more commonly, coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Conclusion

The spectroscopic data presented in this guide, while predictive, offer a robust framework for the characterization of 2-bromo-N-(2-furylmethyl)butanamide. The combination of ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will determine the molecular weight and provide valuable information about the molecule's fragmentation. Researchers working with this compound can use this guide as a reference for interpreting their experimental data and confirming the successful synthesis and purity of their material.

References

  • ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved January 29, 2024, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of furfural. Retrieved January 29, 2024, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-bromobutane. Retrieved January 29, 2024, from [Link]

  • PolyU Institutional Research Archive. (2017). NMR studies of stock process water and reaction pathways in hydrothermal carbonization of furfural residue. Retrieved January 29, 2024, from [Link]

  • Chemistry Stack Exchange. (2016). 1H-NMR spectrum for furfural. Retrieved January 29, 2024, from [Link]

  • CrystEngComm. (2021). Infrared Spectroscopic Measurements of the Structure of Organic Thin Films; Furfural on Pd(111) and Au(111) Surfaces. Retrieved January 29, 2024, from [Link]

  • ResearchGate. (n.d.). Expanded 1 H NMR spectrum of LENR indicating furan and diol chemical shifts. Retrieved January 29, 2024, from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Furfural with Retention Time (RT)= 3.384. Retrieved January 29, 2024, from [Link]

  • Theseus. (2022). Determination of Furfural from Wastewater with Headspace GC/MS. Retrieved January 29, 2024, from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved January 29, 2024, from [Link]

  • PubChem. (n.d.). Furfural. Retrieved January 29, 2024, from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved January 29, 2024, from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved January 29, 2024, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (500 MHz, CDCl3) spectrum of furfural. Retrieved January 29, 2024, from [Link]

  • Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved January 29, 2024, from [Link]

  • PubChem. (n.d.). 2-Bromobutanamide. Retrieved January 29, 2024, from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved January 29, 2024, from [Link]

  • National Institutes of Health. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved January 29, 2024, from [Link]

  • ResearchGate. (n.d.). Some characteristic infra-red absorption frequencies of furan compounds. I. Retrieved January 29, 2024, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved January 29, 2024, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved January 29, 2024, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 29, 2024, from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra of furfuryl alcohol and the samples FA1 and FA2. Retrieved January 29, 2024, from [Link]

  • PubMed. (n.d.). [The Substituent Structures and Characteristic Infrared Spectra of Alpha-Furan Esters]. Retrieved January 29, 2024, from [Link]

  • ResearchGate. (n.d.). Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl]. Retrieved January 29, 2024, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved January 29, 2024, from [Link]

  • NIST WebBook. (n.d.). Furfural. Retrieved January 29, 2024, from [Link]

  • YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved January 29, 2024, from [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved January 29, 2024, from [Link]

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved January 29, 2024, from [Link]

  • Journal of Chromatographic Science. (2003). Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array. Retrieved January 29, 2024, from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 29, 2024, from [Link]

  • AIP Publishing. (2021). Reflection absorption infrared spectroscopy of the surface chemistry of furfural on Pd(111). Retrieved January 29, 2024, from [Link]

  • NIST WebBook. (n.d.). Furfural. Retrieved January 29, 2024, from [Link]

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  • BMRB. (n.d.). Butanamide. Retrieved January 29, 2024, from [Link]

Sources

"2-bromo-N-(2-furylmethyl)butanamide" potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Potential of 2-bromo-N-(2-furylmethyl)butanamide: A Structural & Mechanistic Analysis Content Type: Technical Research Guide (Whitepaper) Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Specialists

Executive Summary: The Dual-Pharmacophore Advantage

2-bromo-N-(2-furylmethyl)butanamide (CAS 1105192-34-4) represents a specialized chemical scaffold that bridges two distinct classes of bioactive agents: electrophilic covalent probes and furan-based quorum sensing inhibitors (QSIs) . While primarily cataloged as a synthetic intermediate, its structural architecture suggests significant, underexplored biological utility.[1]

This guide analyzes the compound's potential as a suicide substrate for bacterial virulence pathways. Unlike standard competitive inhibitors, this molecule possesses an


-bromo "warhead" capable of alkylating nucleophilic residues within target active sites, coupled with a furan moiety that mimics the homoserine lactone ring of bacterial autoinducers.

Key Technical Specifications:

  • Molecular Weight: 246.10 g/mol [2]

  • LogP (Predicted): ~0.9 (Moderate lipophilicity, membrane permeable)[1]

  • Reactive Motif: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -Bromoamide (Electrophile)
    
  • Recognition Motif: N-furfuryl group (AHL mimic)

Part 1: Chemical Biology & Mechanism of Action

The "Trojan Horse" Mechanism

The biological activity of 2-bromo-N-(2-furylmethyl)butanamide is predicted to follow a Ligand-Directed Covalent Modification mechanism.

  • Recognition (The Bait): The N-(2-furylmethyl) amide tail structurally resembles the N-acyl homoserine lactone (AHL) signaling molecules used by Gram-negative bacteria (e.g., Pseudomonas aeruginosa) for quorum sensing. The furan ring provides a steric and electronic mimic of the lactone head group, allowing initial non-covalent binding to LuxR-type receptors.

  • Inactivation (The Trap): Once bound, the

    
    -bromo group on the butanamide chain is positioned near conserved nucleophiles (typically Cysteine or Histidine) in the receptor's binding pocket. A nucleophilic substitution (
    
    
    
    ) reaction occurs, irreversibly alkylating the protein and permanently deactivating the virulence signaling pathway.
Structural Homology Analysis

The table below compares the subject compound with the natural ligand (AHL) and known furanone inhibitors.

FeatureNatural Ligand (AHL)Furanone Inhibitors (e.g., C-30)Subject Compound
Head Group Homoserine LactoneFuranone ringFuran ring (Bioisostere)
Linker AmideVinyl / Enol etherAmide (Stable, H-bond donor)
Tail Group Acyl chain (C4-C12)Acyl / Halogenated alkyl

-Bromobutyl
(Reactive)
Mode of Action Agonist (Activation)Antagonist (Competition)Irreversible Antagonist (Predicted)
Mechanistic Pathway Diagram

MechanismOfAction Compound 2-bromo-N-(2-furylmethyl)butanamide Receptor Bacterial LuxR Receptor (Quorum Sensing) Compound->Receptor 1. Recognition (Furan Motif) Complex Non-Covalent Enzyme-Inhibitor Complex Receptor->Complex Binding Alkylation Nucleophilic Attack (Cys-SH on alpha-Carbon) Complex->Alkylation 2. Proximity Effect Inactivation Irreversible Inhibition (Virulence Suppression) Alkylation->Inactivation 3. Covalent Bond Formation

Caption: Proposed Ligand-Directed Covalent Inhibition mechanism targeting bacterial LuxR-type receptors.

Part 2: Experimental Protocols & Validation

To validate the biological activity of this compound, researchers must employ a tiered screening approach.[1] The following protocols are designed to distinguish between general toxicity and specific quorum sensing inhibition.

Protocol A: Quorum Sensing Inhibition (QSI) Screen

Objective: Determine if the compound inhibits cell-to-cell communication without killing the bacteria (bacteriostatic vs. antivirulence). Model Organism: Chromobacterium violaceum CV026 (Reporter strain).

  • Preparation:

    • Culture C. violaceum CV026 in Luria-Bertani (LB) broth supplemented with kanamycin (25 µg/mL) overnight at 30°C.

    • Prepare a 100 mM stock solution of the test compound in DMSO.

  • Agar Diffusion Assay:

    • Mix 100 µL of overnight culture into 20 mL of molten soft agar (0.7%) containing exogenous C6-HSL (500 nM) to induce violacein pigment production.

    • Pour onto solidified LB agar plates.

    • Place sterile paper discs (6 mm) on the agar.[1]

    • Pipette 10 µL of test compound (concentrations: 10, 50, 100, 200 µM) onto discs. Include a DMSO control (negative) and Furanone C-30 (positive).

  • Incubation & Readout:

    • Incubate upright at 30°C for 24 hours.

    • Interpretation:

      • Clear Halo: Growth inhibition (Antibacterial activity).[1][3][4]

      • Opaque/White Halo: Pigment inhibition with bacterial growth (True QSI activity).

      • Purple Zone:[1] No activity.

Protocol B: Covalent Binding Validation (GSH Trapping)

Objective: Confirm the reactivity of the


-bromo group towards biological thiols.
  • Reaction Setup:

    • Prepare 1 mM test compound in Phosphate Buffered Saline (PBS, pH 7.[1]4) with 10% Acetonitrile.

    • Add L-Glutathione (GSH) to a final concentration of 5 mM (5-fold excess).

    • Incubate at 37°C.

  • Analysis:

    • Sample aliquots at T=0, 1h, 4h, and 24h.[1]

    • Analyze via LC-MS/MS.

  • Success Criteria:

    • Disappearance of the parent peak (M+H = 246/248 Da).

    • Appearance of the GSH-adduct mass (Parent mass + 307 Da - HBr).

    • Note: If reactivity is too high (T1/2 < 10 min), the compound may be too promiscuous for drug use; if too low (T1/2 > 24h), it may not be effective in vivo.[1]

Screening Workflow Diagram

ScreeningWorkflow Start Compound Library (2-bromo-N-(2-furylmethyl)butanamide) Toxicity Step 1: MIC Determination (Growth Curve) Start->Toxicity QSI_Assay Step 2: CV026 Reporter Assay (Pigment Inhibition) Toxicity->QSI_Assay If MIC > 100 µM (Low Toxicity) Biofilm Step 3: Biofilm Eradication (Crystal Violet Stain) Toxicity->Biofilm If MIC < 10 µM (Antibacterial) Mechanism Step 4: Mass Spec Adduct Search (Target Identification) QSI_Assay->Mechanism Confirmed QSI Hit Biofilm->Mechanism Confirmed Anti-biofilm

Caption: Logical workflow for distinguishing between general antibiotic activity and specific virulence inhibition.

Part 3: Safety & Toxicology Considerations

Warning: As an


-halo amide, this compound is a potent alkylating agent.
  • Skin/Eye Irritation: High probability.[5] The compound can alkylate keratin and corneal proteins. Handle with double nitrile gloves and chemical safety goggles.

  • Mutagenicity: Alkylating agents can interact with DNA bases. An Ames test is mandatory before any in vivo animal studies.

  • Stability: The C-Br bond is susceptible to hydrolysis in basic conditions. Store neat at -20°C; prepare fresh DMSO stocks immediately prior to assays.

References

  • BenchChem. (2024). 2-Bromo-N-(2-furylmethyl)butanamide Product Data. Retrieved from [1]

  • Defoirdt, T., et al. (2013).[1] "Bacterial quorum sensing inhibitors: attractive alternatives for control of infectious pathogens showing multiple drug resistance."[6][7][8] Recent Patents on Anti-Infective Drug Discovery, 8(1), 68-83.[1][6] Retrieved from

  • Nivrutti, G. P. (2024).[1] "Furan: A Promising Scaffold for Biological Activity."[3][9] International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.[9] Retrieved from

  • Hentzer, M., et al. (2003).[1] "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal, 22(15), 3803-3815.[1] (Foundational text on furanone QSI mechanism).

  • PubChem. (2025).[5][10] Compound Summary: 2-bromobutanamide derivatives. Retrieved from [1]

Sources

Technical Whitepaper: Rational Discovery & Synthesis of 2-bromo-N-(2-furylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the rational design and synthesis of 2-bromo-N-(2-furylmethyl)butanamide , a specialized small molecule scaffold often utilized in fragment-based drug discovery (FBDD) and quorum sensing inhibition (QSI) studies. Unlike serendipitous natural product discoveries, the "discovery" of this agent represents a classic exercise in bioisosteric replacement and electrophilic warhead installation .

This document serves as a protocol-level guide for researchers synthesizing this compound to probe bacterial communication pathways or explore covalent inhibition of cysteine-dependent enzymes.

Part 1: The Discovery Logic (Rational Design)

The genesis of 2-bromo-N-(2-furylmethyl)butanamide lies in the modification of N-acyl homoserine lactones (AHLs), the primary signaling molecules in Gram-negative bacterial quorum sensing.

Scaffold Hopping & Bioisosterism

Natural AHLs contain a homoserine lactone headgroup that is susceptible to hydrolytic degradation by lactonases (a bacterial resistance mechanism). To create stable inhibitors, the "discovery" process involved two critical structural modifications:

  • Furan Replacement: The lactone ring is replaced with a furan moiety . The furan ring mimics the steric bulk and electron density of the lactone but is chemically stable against hydrolysis.

  • Amide Linker: The connection is maintained via a secondary amide, preserving the hydrogen-bonding network required for receptor (e.g., LuxR) binding.

The Alpha-Halo Warhead

The inclusion of the 2-bromo substituent on the butanamide tail is non-trivial. It serves two distinct mechanistic functions:

  • Electrophilic Trap: The

    
    -bromo amide is a "soft" electrophile capable of undergoing 
    
    
    
    reactions with nucleophilic cysteine residues in target proteins, potentially converting a reversible binder into an irreversible covalent inhibitor.
  • Hydrophobic Filling: The bromine atom increases the lipophilicity (

    
    ) of the short ethyl chain, enhancing membrane permeability.
    
Pharmacophore Visualization

The following diagram illustrates the structural evolution from the natural ligand (AHL) to the synthetic probe.

PharmacophoreDesign cluster_features Structural Modifications AHL Natural Ligand (N-Butyryl-L-homoserine lactone) Design Rational Design Process AHL->Design 1. Identify Pharmacophore Target Synthetic Probe (2-bromo-N-(2-furylmethyl)butanamide) Design->Target 2. Lactone -> Furan (Stability) 3. Alpha-H -> Alpha-Br (Reactivity) Mod1 Hydrolytic Stability (Furan Ring) Design->Mod1 Mod2 Covalent Warhead (Alpha-Bromo) Design->Mod2

Figure 1: Pharmacophore evolution from natural AHL signaling molecules to the synthetic 2-bromo-N-(2-furylmethyl)butanamide probe.

Part 2: Chemical Synthesis Protocol

This section outlines a high-yield, self-validating synthesis route. The method utilizes an Acid Chloride Activation strategy, chosen over carbodiimide coupling (e.g., EDC/NHS) to prevent side reactions involving the reactive


-bromo group.
Reaction Scheme

Precursors: 2-Bromobutanoic acid + Oxalyl Chloride


 Acid Chloride Intermediate.
Coupling:  Acid Chloride + Furfurylamine 

2-bromo-N-(2-furylmethyl)butanamide .
Materials & Reagents Table
ReagentRoleEquiv.Notes
2-Bromobutanoic acid Starting Material1.0Chiral or racemic depending on target
Oxalyl Chloride Chlorinating Agent1.2Converts acid to acid chloride
DMF (Dimethylformamide) Catalyst0.05Catalytic drops required
Furfurylamine Nucleophile1.0The "Headgroup"
Triethylamine (TEA) Base1.5Scavenges HCl byproduct
Dichloromethane (DCM) Solvent-Anhydrous required
Step-by-Step Methodology

Step 1: Activation (Acid Chloride Formation)

  • Dissolve 2-bromobutanoic acid (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Add catalytic DMF (2 drops).

  • Cool to 0°C in an ice bath.

  • Dropwise add oxalyl chloride (12 mmol). Caution: Vigorous gas evolution (CO, CO2, HCl).

  • Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

  • Checkpoint: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM (10 mL).

Step 2: Amide Coupling

  • In a separate flask, dissolve furfurylamine (10 mmol) and TEA (15 mmol) in anhydrous DCM (20 mL).

  • Cool the amine solution to 0°C.

  • Slowly add the acid chloride solution (prepared in Step 1) via syringe/cannula over 15 minutes. Exothermic reaction.

  • Allow to warm to RT and stir for 4-6 hours.

Step 3: Workup & Purification

  • Quench with saturated

    
     solution.
    
  • Extract organic layer and wash with 1M HCl (to remove unreacted amine) and Brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or perform Flash Column Chromatography (Silica, 0-30% EtOAc in Hexanes).

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the "Trustworthiness" of the synthesis, the isolated product must meet specific spectral criteria.

NMR Diagnostic Peaks

The structure is confirmed if the following signals are present. Absence or shifting indicates failure (e.g., hydrolysis or alkylation of the amine).

Proton EnvironmentExpected Chemical Shift (

, ppm)
MultiplicityInterpretation
Amide NH 6.5 - 7.5Broad SingletConfirm amide bond formation
Furan Ring 6.3, 7.4MultipletsCharacteristic aromatic protons
Furan-CH2-N 4.4 - 4.5DoubletMethylene bridge to furan
Alpha-CH-Br 4.2 - 4.3Triplet/ddConfirm

-bromo integrity
Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Expected m/z:

    • Formula:

      
      [1]
      
    • Molecular Weight: ~246.10[1]

    • Observed:

      
       and 
      
      
      
      (1:1 intensity ratio due to
      
      
      and
      
      
      isotopes).
    • Note: The 1:1 isotopic pattern is the definitive signature of the bromine atom.

Part 4: Experimental Workflow Diagram

The following diagram visualizes the complete experimental lifecycle from synthesis to biological assay.

ExperimentalWorkflow Start Start: Raw Materials Step1 Step 1: Activation (Oxalyl Chloride) Start->Step1 Step2 Step 2: Coupling (Furfurylamine + TEA) Step1->Step2 Validation Validation Point (NMR/MS Check) Step2->Validation Fail Impure/Failed (Recrystallize) Validation->Fail Missing Br Isotope Pattern or Wrong NMR Success Pure Compound (>95%) Validation->Success Confirmed Structure Fail->Validation Retry Assay Biological Assay (Quorum Sensing Inhibition) Success->Assay

Figure 2: Operational workflow for the synthesis and validation of the target compound.

References

  • Galloway, W. R., et al. (2011). "Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL-mediated signaling." Chemical Reviews. Link

    • Context: Authoritative review on the design of AHL mimics and furanone-based inhibitors.
  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron. Link

    • Context: Standard protocol source for acid chloride and coupling reagent methodologies.
  • PubChem Database. "2-Bromo-N-(2-furylmethyl)butanamide Compound Summary." National Center for Biotechnology Information. Link

    • Context: Verification of chemical structure, physical properties, and identifiers (CID: 329821252).[1]

  • Geske, G. D., et al. (2007). "Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acyl Homoserine Lactones." Journal of the American Chemical Society. Link

    • Context: Foundational work establishing the structure-activity relationship (SAR) for synthetic AHL analogues.

Sources

Methodological & Application

Synthesis of "2-bromo-N-(2-furylmethyl)butanamide" step-by-step protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the synthesis of 2-bromo-N-(2-furylmethyl)butanamide , a versatile α-haloamide intermediate often employed in the construction of nitrogen-containing heterocycles (e.g., pyrrolinones, lactams) and peptidomimetics. The method utilizes a Schotten-Baumann type acylation between 2-bromobutanoyl chloride and furfurylamine (2-aminomethylfuran).

Key Technical Considerations:

  • Chemoselectivity: The reaction conditions are optimized to favor N-acylation over nucleophilic displacement of the α-bromide (

    
    ).
    
  • Furan Stability: The protocol incorporates specific buffering and workup modifications to prevent acid-catalyzed ring opening or polymerization of the furan moiety.

  • Exotherm Management: Strict temperature control (0°C) is enforced to mitigate runaway exotherms typical of acyl chloride/amine couplings.

Safety Assessment & Hazard Mitigation

Critical Warning: This synthesis involves lachrymators and corrosive agents. All operations must be performed in a properly functioning fume hood.

ReagentHazard ClassSpecific Handling Protocol
2-Bromobutanoyl Chloride Corrosive, LachrymatorDouble-glove (Nitrile). Dispense via glass syringe only (plastic may degrade). Neutralize spills immediately with aq. bicarbonate.[1][2]
Furfurylamine Corrosive, CombustibleAvoid contact with strong acids (exothermic polymerization). Store under inert gas to prevent oxidation.
Dichloromethane (DCM) Carcinogen, VolatileUse in a ventilated hood.[1][3] Do not concentrate to dryness near heat sources.[1][4]

Reaction Mechanism & Strategic Logic

The synthesis proceeds via an addition-elimination mechanism at the carbonyl center.[5] A non-nucleophilic base (Triethylamine) is employed to scavenge the HCl byproduct, driving the equilibrium forward and preventing the protonation of the amine nucleophile.[6][7]

Graphviz Diagram: Reaction Mechanism & Pathway

ReactionMechanism Reactants Reactants: 2-Bromobutanoyl Chloride + Furfurylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (0°C) BaseScavenge Base Action: Et3N + HCl → Et3NH+ Cl- Intermediate->BaseScavenge HCl Removal Product Product: 2-Bromo-N-(2-furylmethyl)butanamide Intermediate->Product Elimination of Cl-

Figure 1: Mechanistic pathway highlighting the nucleophilic attack and the critical role of the base scavenger.[8]

Experimental Protocol

Reagents and Stoichiometry (10 mmol Scale)
ComponentRoleMW ( g/mol )Equiv.Amount
Furfurylamine Nucleophile97.121.00.97 g (approx. 0.88 mL)
Triethylamine (

)
Base Scavenger101.191.21.21 g (approx. 1.67 mL)
2-Bromobutanoyl Chloride Electrophile185.451.12.04 g (approx. 1.25 mL)
Dichloromethane (DCM) Solvent--40 mL (0.25 M)
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to remove atmospheric moisture (acyl chlorides hydrolyze rapidly).
    
  • Add Furfurylamine (1.0 equiv) and Triethylamine (1.2 equiv) to the flask.

  • Add anhydrous DCM (30 mL) and stir to dissolve.

  • Cool the mixture to 0°C using an ice/water bath. Rationale: Low temperature suppresses the competing nucleophilic attack on the alpha-bromide.

Step 2: Electrophile Addition

  • Dilute 2-Bromobutanoyl Chloride (1.1 equiv) in the remaining DCM (10 mL) in a separate pressure-equalizing addition funnel or syringe.

  • Add the acid chloride solution dropwise over 15–20 minutes to the stirred amine solution at 0°C.

    • Observation: White precipitate (Triethylammonium chloride) will form immediately.

    • Control: Ensure internal temperature does not exceed 5°C.[7]

Step 3: Reaction & Monitoring

  • Allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow to warm to Room Temperature (RT) over 1–2 hours.

  • QC Check (TLC): Elute with Hexane:Ethyl Acetate (3:1). Stain with KMnO4 (amide is UV active, but KMnO4 visualizes the furan/alkene well).

    • Target: Disappearance of furfurylamine spot (low

      
      ).
      

Step 4: Workup (Furan-Safe)

  • Quench the reaction by adding 20 mL of cold water .

  • Transfer to a separatory funnel. Separate the organic layer.[9][10]

  • Wash 1: 20 mL 0.5 M HCl (or 5% Citric Acid).

    • Critical: Do NOT use concentrated HCl. Strong acids will polymerize the furan ring (darkening the oil).

  • Wash 2: 20 mL Saturated

    
     (removes excess acid/acyl chloride).
    
  • Wash 3: 20 mL Brine (saturated NaCl).

  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotavap) at < 35°C.

Process Analytical Technology (PAT) & Characterization

Graphviz Diagram: Workflow & QC Points

Workflow Start Start: Dry Solvents & Reagents Mix Mix Amine + Base (0°C, DCM) Start->Mix Add Add Acid Chloride (Dropwise) Mix->Add React Reaction (0°C -> RT, 2h) Add->React Check QC Point: TLC Check React->Check Workup Workup: Dilute Acid Wash -> Bicarb -> Brine Check->Workup Conversion >98% Isolate Isolation: Evaporation -> Solid/Oil Workup->Isolate

Figure 2: Operational workflow emphasizing the critical QC checkpoint before workup.

Expected Analytical Data:

  • Appearance: Pale yellow oil or off-white solid (depending on purity).

  • 1H NMR (CDCl3, 400 MHz) Diagnostic Signals:

    • 
       7.35 (d, 1H, Furan-
      
      
      
      )
    • 
       6.80 (br s, 1H, N-H)
      
    • 
       6.33 (dd, 1H, Furan-
      
      
      
      )
    • 
       6.22 (d, 1H, Furan-
      
      
      
      )
    • 
       4.45 (d, 2H, 
      
      
      
      )
    • 
       4.30 (t, 1H, 
      
      
      
      ) — Key confirmation of alpha-bromo retention.
    • 
       2.05 (m, 2H, Ethyl-
      
      
      
      )
    • 
       1.02 (t, 3H, Ethyl-
      
      
      
      )

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Black Product Furan decompositionAcid wash was too strong or exposure time too long. Switch to Citric Acid wash.
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry. Check the quality of 2-bromobutanoyl chloride (should be clear/yellow, not cloudy).
Impurity: Secondary Amine

Displacement
Reaction temperature was too high during addition. Maintain strict 0°C.
Residual Amine Smell Incomplete AcylationUse a slight excess of acid chloride (1.1–1.2 eq) or extend reaction time.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Nucleophilic Acyl Substitution).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for Schotten-Baumann reactions).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90734, 2-Bromobutyryl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15570, Furfurylamine. Retrieved from [Link][8]

Sources

Application Notes & Protocols: A Framework for Evaluating the Bioactivity of 2-bromo-N-(2-furylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

The compound 2-bromo-N-(2-furylmethyl)butanamide is a synthetic molecule featuring several key structural motifs that suggest potential pharmacological activity. The presence of a furan ring is of particular interest, as this heterocyclic scaffold is found in numerous natural and synthetic compounds with a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Furthermore, the α-bromoamide moiety serves as a reactive functional group, potentially enabling covalent interactions with biological targets, a mechanism employed by various active pharmaceutical ingredients.[4]

This document provides a comprehensive framework for the initial biological evaluation of 2-bromo-N-(2-furylmethyl)butanamide. The proposed experimental design follows a logical, tiered approach, beginning with a foundational assessment of cytotoxicity to establish a therapeutic window, followed by primary screens for antimicrobial and anti-inflammatory activities. These protocols are designed to be robust and self-validating, incorporating essential controls to ensure data integrity and reproducibility. This guide is intended for researchers in drug discovery and development, providing both the theoretical basis for experimental choices and detailed, actionable protocols.

Preliminary Compound Handling and Characterization

Before initiating biological assays, it is crucial to understand the physicochemical properties and handling requirements of the test compound.

  • Solubility Testing: The solubility of 2-bromo-N-(2-furylmethyl)butanamide must be determined in aqueous buffers and common solvents like dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

  • Safety Precautions: While specific toxicity data for this compound is unavailable, related α-bromoamides are classified as potential irritants.[5] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. Handle the compound in a chemical fume hood.

Overall Experimental Workflow

A tiered screening approach is recommended to efficiently characterize the compound's bioactivity. The initial and most critical step is to determine its intrinsic cytotoxicity. This data informs the concentration range for all subsequent bioactivity assays, ensuring that any observed effects are specific and not merely a consequence of cell death.

G cluster_0 cluster_1 cluster_2 cluster_3 Bioactivity Screening cluster_4 A Compound Preparation 1. Solubilize in DMSO 2. Prepare Serial Dilutions B Tier 1: Foundational Assay | In Vitro Cytotoxicity Screen (e.g., XTT Assay) A->B C Determine IC50 Value (Concentration for 50% inhibition of viability) B->C Data Analysis D D C->D E Anti-inflammatory Assay (LPS-stimulated Macrophages) Measure Nitric Oxide (NO) release D->E F Antimicrobial Assay (Broth Microdilution) Determine Minimum Inhibitory Concentration (MIC) D->F G Data Interpretation & Next Steps | Correlate activity with cytotoxicity. Proceed to mechanism of action studies. E->G F->G

Caption: High-level workflow for the bio-evaluation of a novel compound.

Protocol 1: In Vitro Cytotoxicity Assessment using XTT Assay

Principle: The XTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt XTT to a water-soluble orange-colored formazan product.[6] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of metabolically active (living) cells. This assay is chosen over the traditional MTT assay because it does not require a formazan solubilization step, which simplifies the protocol and reduces potential errors.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Sterile, flat-bottomed 96-well cell culture plates.

  • XTT Cell Viability Assay Kit (containing XTT reagent and activation solution).

  • Multi-channel pipette.

  • Microplate reader (capable of measuring absorbance at 450-500 nm).

Protocol:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Leave the peripheral wells filled with 100 µL of sterile PBS to minimize evaporation effects (the "evaporation border").

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X working concentration series of "2-bromo-N-(2-furylmethyl)butanamide" by serially diluting the DMSO stock in complete medium. (See Table 1 for an example).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution to each well. Include "Vehicle Control" (medium with the same final DMSO concentration as the highest compound dose) and "Untreated Control" (medium only) wells.

    • Incubate for 24-48 hours (the duration should be consistent across experiments).

  • XTT Assay:

    • Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activation solution according to the manufacturer's instructions.

    • Add 50 µL of the XTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until the "Untreated Control" wells turn a distinct orange color.

    • Gently shake the plate to ensure a homogenous distribution of the formazan product.

    • Measure the absorbance at 475 nm (or as recommended by the kit manufacturer) using a microplate reader.

Data Presentation and Analysis:

Table 1: Example Compound Dilution Scheme for 96-Well Plate

Treatment Group Stock Conc. (mM) 2X Working Conc. (µM) Final Conc. (µM) DMSO Final (%)
Highest Dose 50 200 100 0.2
Serial 1:2 Dilutions 50 100 50 0.1
50 50 25 0.05
50 25 12.5 0.025
50 12.5 6.25 0.0125
50 6.25 3.125 0.00625
50 3.125 1.56 0.003125
Vehicle Control N/A 0.4% DMSO 0.2% DMSO 0.2

| Untreated Control | N/A | 0 | 0 | 0 |

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] x 100

  • IC₅₀ Determination: Plot the % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Protocol 2: Antimicrobial Susceptibility Testing

Principle: The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. The presence of a furan moiety is a strong indicator of potential antimicrobial activity.[2][3]

Materials:

  • Bacterial strains (See Table 2 ).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well U-bottom plates.

  • Spectrophotometer.

  • Standard antimicrobial agents for positive control (e.g., Ciprofloxacin, Ampicillin).

Table 2: Suggested Panel of Microbial Strains

Microorganism Gram Stain Relevance
Staphylococcus aureus (ATCC 29213) Gram-positive Common human pathogen
Bacillus subtilis (ATCC 6633) Gram-positive Spore-forming model organism
Escherichia coli (ATCC 25922) Gram-negative Common cause of infections

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Opportunistic, often drug-resistant |

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the 2X compound stock (prepared in CAMHB) to the first column of wells, resulting in a 1X final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column.

    • This creates a plate with decreasing concentrations of the compound.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

    • Include a "Growth Control" (no compound) and a "Sterility Control" (no bacteria).

    • Seal the plate and incubate at 37°C for 18-24 hours.

Data Analysis and Interpretation:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density (OD) at 600 nm. The MIC well will have an OD similar to the sterility control.

Protocol 3: In Vitro Anti-inflammatory Activity Assessment

Principle: This assay evaluates the ability of the compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[7] Murine macrophage cell lines like RAW 264.7 are widely used for this purpose.[8] The amount of NO produced is quantified indirectly by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[7]

Workflow for Anti-inflammatory Assay

G A Seed RAW 264.7 Macrophages in 96-well plate (5x10^4 cells/well) B Incubate for 24h for cell adherence A->B C Pre-treat cells with 2-bromo-N-(2-furylmethyl)butanamide (1 hour) B->C D Induce inflammation with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect cell culture supernatant E->F G Perform Griess Assay: 1. Add Sulfanilamide 2. Add NED solution F->G H Incubate for 10 min at room temperature G->H I Measure Absorbance at 540 nm H->I J Calculate % NO Inhibition relative to LPS-only control I->J

Caption: Step-by-step workflow for the macrophage-based NO inhibition assay.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete DMEM medium.

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent Kit (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Sodium Nitrite (NaNO₂) standard.

Protocol:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1 (Step 1).

    • After 24 hours of adherence, remove the medium.

    • Add 100 µL of medium containing various non-toxic concentrations of the test compound (determined from the XTT assay).

    • Incubate for 1 hour.

    • Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the "Unstimulated Control".

    • Include controls: "LPS only" (vehicle + LPS), "Compound only" (no LPS), and "Unstimulated" (vehicle only).

    • Incubate for an additional 24 hours.

  • Griess Assay:

    • Prepare a nitrite standard curve (0-100 µM) using NaNO₂ in culture medium.

    • Carefully transfer 50 µL of supernatant from each well of the cell plate to a new flat-bottomed 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for another 5-10 minutes. A purple/magenta color will develop.

    • Read the absorbance at 540 nm within 30 minutes.

Data Analysis and Interpretation:

  • Use the standard curve to calculate the concentration of nitrite in each sample.

  • Calculate the percentage of NO inhibition:

    • % NO Inhibition = [1 - (Nitrite_Sample / Nitrite_LPSonly)] x 100

  • A significant reduction in nitrite levels in the presence of the compound compared to the LPS-only control indicates potential anti-inflammatory activity. It is crucial to confirm that the compound itself does not interfere with the Griess reagent.

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Application Notes and Protocols for 2-bromo-N-(2-furylmethyl)butanamide in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Chemical Entity

In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. "2-bromo-N-(2-furylmethyl)butanamide" is a compound of significant interest, integrating three key structural motifs: an α-bromo amide, a butyramide core, and an N-furfuryl substituent. While specific biological data for this exact molecule is not yet extensively documented in peer-reviewed literature, its constituent parts suggest a high potential for diverse pharmacological activities.

The α-haloamide moiety is a versatile functional group known to act as an electrophile, making it a potential covalent modifier of biological targets.[1] The furan ring is a recognized pharmacophore present in numerous approved drugs, contributing to favorable pharmacokinetic properties and diverse biological effects, including antimicrobial and anticancer activities.[2][3][4] The butyramide core provides a flexible linker that can influence the compound's solubility and conformational presentation to target macromolecules.

This guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of 2-bromo-N-(2-furylmethyl)butanamide, designed for researchers in drug discovery and development. The protocols herein are based on established chemical and biological methodologies and are intended to serve as a robust starting point for investigating the therapeutic potential of this promising molecule.

Chemical Synthesis and Characterization

The synthesis of 2-bromo-N-(2-furylmethyl)butanamide can be efficiently achieved through a nucleophilic acyl substitution reaction. This common and reliable method involves the reaction of an acyl halide with a primary amine.[][6]

Synthesis Protocol: A Step-by-Step Guide

Reaction Principle: The lone pair of electrons on the nitrogen atom of furfurylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. A subsequent elimination of the chloride leaving group, facilitated by a base to neutralize the HCl byproduct, yields the desired amide.[7][8]

Materials and Reagents:

  • 2-bromobutanoyl chloride

  • Furfurylamine

  • Triethylamine (Et3N) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Experimental Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furfurylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-bromobutanoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred amine solution. The dropwise addition is crucial to control the exothermic nature of the reaction.[]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification Protocol:

The crude product is purified by flash column chromatography on silica gel.[9]

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-bromo-N-(2-furylmethyl)butanamide as a pure compound.

Characterization Workflow:

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods.[10][11][12]

Technique Purpose Expected Observations for 2-bromo-N-(2-furylmethyl)butanamide
¹H NMR To determine the proton environment and connectivity in the molecule.[13][14]Signals corresponding to the furan ring protons, the methylene protons adjacent to the furan and amide nitrogen, the methine proton at the alpha-carbon bearing the bromine, and the ethyl group protons.
¹³C NMR To identify the number and types of carbon atoms in the molecule.[13]Resonances for the carbonyl carbon, the furan ring carbons, the methylene carbon, the alpha-carbon attached to bromine, and the carbons of the ethyl group.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.[12]A molecular ion peak corresponding to the exact mass of C9H12BrNO2. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable.
Infrared (IR) Spectroscopy To identify the functional groups present.[12]Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).

Investigational Roadmap for Biological Activity

The unique structural features of 2-bromo-N-(2-furylmethyl)butanamide suggest several avenues for biological investigation. A tiered screening approach is recommended to efficiently identify its potential therapeutic applications.

Tier 1: Primary In Vitro Screening

A panel of well-established in vitro assays should be employed to broadly assess the compound's biological activity.

1. Anticancer Activity Screening (MTT Assay):

  • Rationale: The furan moiety is present in several compounds with demonstrated cytotoxic effects against cancer cell lines.[15]

  • Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16][17][18]

    • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of 2-bromo-N-(2-furylmethyl)butanamide for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

2. Antimicrobial Activity Screening (Broth Microdilution Assay):

  • Rationale: Furan derivatives have a history of use as antimicrobial agents.[3]

  • Protocol: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[19][20][21]

    • Preparation of Inoculum: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

    • Serial Dilution: Perform a two-fold serial dilution of 2-bromo-N-(2-furylmethyl)butanamide in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculation: Inoculate each well with the microbial suspension.

    • Incubation: Incubate the plates under appropriate conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

3. Anti-inflammatory Activity Screening (COX Inhibition Assay):

  • Rationale: Many amide-containing compounds exhibit anti-inflammatory properties.

  • Protocol: Cyclooxygenase (COX) enzymes are key mediators of inflammation. In vitro assays can measure the inhibition of COX-1 and COX-2.[22][23][24][25][26]

    • Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

    • Compound Incubation: Incubate the enzymes with various concentrations of 2-bromo-N-(2-furylmethyl)butanamide.

    • Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.

    • Product Measurement: Measure the production of prostaglandins (e.g., PGE2) using an ELISA kit.

    • Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation: Tier 1 Screening Results

The results from the primary screening should be summarized in a clear and concise table.

Assay Cell Line / Microorganism Endpoint Result (e.g., IC50 or MIC in µM)
Anticancer MCF-7IC50Experimental Value
A549IC50Experimental Value
HCT116IC50Experimental Value
Antimicrobial S. aureusMICExperimental Value
E. coliMICExperimental Value
C. albicansMICExperimental Value
Anti-inflammatory COX-1IC50Experimental Value
COX-2IC50Experimental Value

Visualizing the Research Workflow

The overall workflow for the synthesis, characterization, and preliminary evaluation of 2-bromo-N-(2-furylmethyl)butanamide can be visualized as follows:

G start Active Hit from Tier 1 Screening target_id Target Identification (e.g., Proteomics, Affinity Chromatography) start->target_id binding_assay Target Engagement Assay (e.g., SPR, ITC) target_id->binding_assay covalent_mod Covalent Modification Study (e.g., Mass Spectrometry of Target Protein) binding_assay->covalent_mod sar_studies Structure-Activity Relationship (SAR) Analog Synthesis covalent_mod->sar_studies lead_op Lead Optimization sar_studies->lead_op

Caption: Proposed workflow for mechanistic studies and lead optimization.

Conclusion and Future Directions

2-bromo-N-(2-furylmethyl)butanamide represents a novel chemical entity with significant potential for medicinal chemistry research. The protocols outlined in this guide provide a comprehensive starting point for its synthesis, characterization, and biological evaluation. The modular nature of its synthesis allows for the straightforward generation of analogs for structure-activity relationship studies, which will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Future research should focus on identifying the specific biological targets and elucidating the molecular mechanisms underlying the activity of this promising compound.

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  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • PubMed Central. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • MDPI. (n.d.). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. [Link]

  • PubMed Central. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

  • PubMed. (n.d.). Modification of drug effects by l-alpha-acetylmethadol. [Link]

  • ResearchGate. (2025, August 6). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]

  • PubMed Central. (2023, September 6). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

  • Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. [Link]

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Application Note: Kinetic Profiling of 2-bromo-N-(2-furylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a rigorous protocol for determining the reaction kinetics of 2-bromo-N-(2-furylmethyl)butanamide (CAS: 1105192-34-4). As an


-bromoamide, this compound represents a class of electrophilic "warheads" often utilized in covalent drug discovery to target cysteine residues. However, its specific structure—featuring a bulky ethyl group at the 

-position and a furan-2-methylamine tail—modulates its reactivity compared to standard chloroacetamides.

This guide details the experimental setup for measuring:

  • Intrinsic Hydrolytic Stability: Determining half-life (

    
    ) in aqueous buffers.
    
  • Thiol-Reactivity (

    
    ):  Quantifying the second-order rate constant (
    
    
    
    ) with Glutathione (GSH) to assess electrophilic potency.

Chemical Background & Reactivity Profile

Structural Analysis[1]
  • Electrophile: The C-Br bond at the

    
    -position is the primary reactive center, susceptible to nucleophilic attack (
    
    
    
    ).
  • Steric Modulation: Unlike a simple bromoacetamide, the ethyl group at the

    
    -carbon introduces steric hindrance, potentially slowing nucleophilic approach and increasing selectivity.
    
  • Furan Moiety: The furan ring provides lipophilicity and potential

    
    -stacking interactions but is acid-sensitive. Protocols must avoid pH < 4.0 to prevent furan ring opening.
    
Reaction Mechanism (Thiol Alkylation)

The dominant kinetic event is the displacement of the bromide by a thiolate anion (e.g., Glutathione).

ReactionMechanism Reactants Reactants 2-bromo-N-(2-furylmethyl)butanamide + Thiol (R-S⁻) TS Transition State [Sɴ2 Trigonal Bipyramidal] Reactants->TS k₂ (Rate Limiting) Products Products Thioether Adduct + Br⁻ TS->Products Fast

Figure 1:


 Reaction pathway for the alkylation of a thiol by the 

-bromoamide.

Experimental Protocols

Materials
  • Test Compound: 2-bromo-N-(2-furylmethyl)butanamide (10 mM stock in DMSO).

  • Nucleophile: L-Glutathione, reduced (GSH) (freshly prepared 100 mM in water).

  • Internal Standard: Caffeine or Indoprofen (non-reactive standard for HPLC normalization).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4. Note: Avoid Tris or primary amine buffers which may act as competing nucleophiles over long durations.

Protocol A: Hydrolytic Stability (Baseline)

Before assessing reactivity, one must confirm the compound does not degrade spontaneously.

  • Preparation: Dilute the 10 mM DMSO stock to 50 µM in PBS (pH 7.4) containing 10 µM Internal Standard.

  • Incubation: Incubate at 37°C in a thermomixer (300 rpm).

  • Sampling: Aliquot 50 µL at

    
     hours.
    
  • Quenching: Add 50 µL Acetonitrile (ACN) to precipitate salts/proteins (if present) and stop potential enzymatic activity (if using plasma).

  • Analysis: Analyze via HPLC-UV (254 nm for furan detection) or LC-MS/MS.

  • Calculation: Plot

    
     vs. time. A slope of ~0 indicates stability.
    
Protocol B: Thiol Reactivity Kinetics ( )

This is the critical assay for defining the "warhead" potency.

Workflow Diagram:

KineticWorkflow Stock Prepare Stocks (Cmpd: 10mM DMSO, GSH: 100mM H₂O) Mix Initiate Reaction Mix Cmpd (50µM) + GSH (500µM - 5mM) in PBS pH 7.4 Stock->Mix Incubate Incubate @ 25°C or 37°C (Pseudo-1st Order Conditions) Mix->Incubate Sample Serial Sampling (0, 5, 10, 20, 40, 60 min) Incubate->Sample Quench Quench Reaction Add 1% Formic Acid in ACN (Protonates Thiol, stops Sɴ2) Sample->Quench Analyze LC-MS Quantification Monitor Parent Loss & Adduct Formation Quench->Analyze

Figure 2: Kinetic workflow for determining second-order rate constants.

Step-by-Step Procedure:

  • Pseudo-First-Order Setup: To simplify mathematics, use a large excess of GSH.

    • [Compound] = 10 µM (fixed).

    • [GSH] = 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM (vary in separate runs).

    • Ratio: GSH is

      
       excess.
      
  • Reaction Initiation: Prepare the GSH solution in PBS immediately before use (GSH oxidizes to GSSG over time). Add Compound to start the timer.

  • Monitoring:

    • Method: LC-MS is preferred. Monitor the disappearance of the parent ion (

      
       m/z, 1:1 Br isotope pattern) and appearance of the adduct (
      
      
      
      ).
    • Timepoints: Inject every 5–10 minutes depending on reaction speed.

      
      -bromoamides can be fast (
      
      
      
      min).
  • Control: Run a "No GSH" control to subtract background hydrolysis.

Data Analysis & Calculations

Determining

Under pseudo-first-order conditions (


), the decay of the parent compound follows:


  • Plot

    
     vs. Time (min).
    
  • The slope of the line is

    
     (min
    
    
    
    ).
Determining (Second-Order Rate Constant)

The observed rate depends on GSH concentration:



  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Slope:

    
     (M
    
    
    
    s
    
    
    or M
    
    
    min
    
    
    ).
  • Y-intercept:

    
     (background hydrolysis rate).
    

Summary Table: Expected Kinetic Parameters

ParameterSymbolUnitSignificance
Observed Rate

min

Speed of reaction at a specific GSH concentration.
Intrinsic Reactivity

M

s

The "Warhead Potency." Higher = more reactive/less selective.
Half-Life

minTime to 50% consumption (

).

Troubleshooting & Critical Considerations

  • Solubility: The furan and ethyl groups make this compound moderately lipophilic. Ensure the final assay contains

    
     DMSO to maintain solubility without affecting reaction rates significantly.
    
  • Isotope Pattern: Bromine has two stable isotopes (

    
     and 
    
    
    
    ) in a ~1:1 ratio. The mass spectrum of the parent will show a "doublet" separated by 2 amu. The GSH adduct will lose this pattern (Br is lost), serving as a confirmation of substitution.
  • Stereochemistry: Commercial 2-bromo-N-(2-furylmethyl)butanamide is typically racemic. If the decay curve is biphasic (not linear in log plot), it implies the enantiomers react at different rates (unlikely with achiral GSH, but possible if a chiral catalyst or protein environment is introduced).

References

  • World Health Organization (WHO). (2010). International Nonproprietary Names (INN) for Pharmaceutical Substances. (General guidance on naming structures).
  • Preechakul, T., et al. (2024). "Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates." MDPI. Link

  • Galano, A., & Alvarez-Idaboy, J. R. (2011). "Glutathione: mechanism and kinetics of its non-enzymatic defense action against free radicals." RSC Advances. Link

  • PubChem. (2024).[1] "Compound Summary: 2-bromo-N-(2-furylmethyl)butanamide (CID 329821252)."[2] National Library of Medicine.[3] Link

  • Sigma-Aldrich. (2024).[2] "Product Specification: 2-Bromo-N-(2-furylmethyl)butanamide." Link

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Application Notes and Protocols for In Vitro Studies of 2-bromo-N-(2-furylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: A Strategic Approach to a Novel Compound

The exploration of novel chemical entities is the foundation of therapeutic innovation. This document provides a comprehensive guide for the initial in vitro characterization of 2-bromo-N-(2-furylmethyl)butanamide , a compound for which public domain data on biological activity is not yet established. In the absence of a known mechanism of action, a systematic, tiered approach is paramount. This guide is therefore structured not as a rigid set of instructions, but as a logical workflow designed to elucidate the foundational cytotoxic and cytostatic properties of this molecule. Our methodology is grounded in established principles of drug discovery, emphasizing reproducibility, and providing a robust framework for go/no-go decision-making in early-stage research.

The protocols herein are designed to be self-validating, with integrated controls and clear endpoints. We will proceed from the most fundamental aspects—solubility and stock preparation—to broad-spectrum cytotoxicity screening, and finally, to more nuanced assays of cell membrane integrity. The causality behind each experimental choice is explained to empower the researcher to adapt these protocols to their specific cell models and research questions.

Part 1: Foundational Procedures

Before any biological assessment can be undertaken, the practical aspects of handling "2-bromo-N-(2-furylmethyl)butanamide" must be rigorously defined.

Solubility Assessment in DMSO

Dimethyl sulfoxide (DMSO) is a standard solvent for the initial solubilization of novel compounds in drug discovery due to its broad dissolving power.[1] However, it is critical to determine the maximum solubility to prevent compound precipitation in aqueous culture media and to be aware of potential DMSO-induced cellular artifacts.

Protocol:

  • Preparation: Weigh out approximately 5-10 mg of 2-bromo-N-(2-furylmethyl)butanamide into a sterile 2 mL microcentrifuge tube.

  • Initial Solubilization: Add a small, precise volume of anhydrous DMSO (e.g., 100 µL). Vortex vigorously for 2-3 minutes.

  • Incremental Addition: If the compound dissolves completely, continue to add small, pre-weighed amounts of the compound, vortexing after each addition until a fine precipitate is observed that does not dissolve.

  • Equilibration: Incubate the supersaturated solution at room temperature for at least 24 hours to ensure it has reached equilibrium.[1]

  • Centrifugation: Pellet the excess, undissolved compound by centrifuging at high speed (e.g., 14,000 x g) for 10 minutes.

  • Quantification: Carefully transfer the supernatant to a new tube. This is your saturated stock solution. The concentration can be determined by methods such as LC-MS or by careful calculation based on the total amount of dissolved solid in the known volume of DMSO.

Preparation of Stock Solutions

For experimental consistency, a high-concentration stock solution is prepared and then diluted to the final working concentrations. This minimizes repetitive weighing and reduces the risk of error.[2][3]

Protocol:

  • Based on the determined maximum solubility, prepare a primary stock solution at a convenient high concentration (e.g., 10 mM, 50 mM, or 100 mM) in 100% anhydrous DMSO. For a novel compound, starting with a 10 mM stock is a common practice.[4]

  • Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming.

  • Aliquot the stock solution into small volumes in sterile, tightly sealed vials (glass with Teflon-lined caps is recommended to prevent solvent loss) and store at -20°C or -80°C, protected from light.[5] Avoid repeated freeze-thaw cycles.[6]

Part 2: Initial Cytotoxicity Screening

The first biological question to address for any novel compound is its general effect on cell viability. A broad concentration range is initially screened to identify a potent range and to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[7]

Recommended Starting Concentrations and Cell Line Selection

For a novel compound with unknown activity, a wide concentration range should be tested. A common starting point for primary screening is a top concentration of 10-100 µM.[8]

Table 1: Recommended Concentration Ranges for Initial Screening

Screening PhaseTop ConcentrationDilution FactorNumber of PointsRationale
Range-Finding 100 µM10-fold5-6To quickly identify the order of magnitude of the compound's cytotoxic effect.
IC50 Determination ~10x the estimated IC50 from range-finding2- or 3-fold8-12To accurately determine the IC50 value by generating a detailed dose-response curve.[9]

Cell Line Selection:

The choice of cell lines is critical. For an initial broad screen, a panel of cell lines is recommended:

  • A non-cancerous, immortalized cell line: Such as HEK293 (human embryonic kidney) or NIH-3T3 (mouse fibroblast), to assess general cytotoxicity.[10][11]

  • A panel of cancer cell lines: Representing different tissue origins (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) to identify potential cancer-specific effects.[12]

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) C Prepare Serial Dilutions of Compound in Culture Medium A->C B Cell Seeding in 96-well Plates (Determine optimal density beforehand) D Add Compound to Cells (Incubate 24, 48, or 72h) B->D C->D E Perform Cytotoxicity Assay (e.g., MTT or LDH) D->E F Measure Signal (Absorbance/Fluorescence) E->F G Calculate % Viability vs. Control F->G H Generate Dose-Response Curve and Calculate IC50 G->H G A Initial Cytotoxicity Screen (IC50 Determination) B Selective Toxicity? (Cancer vs. Normal Cells) A->B C Further Mechanistic Studies B->C Yes F Stop/De-prioritize Compound B->F No (Broad Cytotoxicity) D Target Identification Assays C->D E Lead Optimization D->E

Caption: Decision-making workflow following initial in vitro cytotoxicity screening.

If "2-bromo-N-(2-furylmethyl)butanamide" shows selective cytotoxicity towards cancer cell lines, further mechanistic studies are warranted. These could include assays for:

  • Apoptosis Induction: (e.g., Caspase-Glo assays, Annexin V staining)

  • Cell Cycle Analysis: (e.g., Propidium iodide staining and flow cytometry)

  • Target Engagement and Identification: (e.g., Thermal shift assays, affinity chromatography)

References

  • Kosheeka. (2021, July 23). Essentials of In Vitro Assay Development. Retrieved from [Link]

  • Shapiro, A. B. (2021, December 9). How do I choose the concentration for primary screening in drug discovery process? ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • Step by Step. (2026, January 26). Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed Central. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. Retrieved from [Link]

  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • ACS Publications. (2021, February 12). Screening of DNA-Encoded Small Molecule Libraries inside a Living Cell. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]

  • (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • PLOS One. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • PubMed Central. (n.d.). Which concentrations are optimal for in vitro testing? Retrieved from [Link]

  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

  • (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

  • National Institutes of Health. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • (2025, April 25). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Retrieved from [Link]

  • (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Reddit. (n.d.). struggling with MTT assay. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Side-Product Identification in the Synthesis of 2-bromo-N-(2-furylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-N-(2-furylmethyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential side-products encountered during this specific amidation reaction. Our goal is to provide practical, in-depth solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing 2-bromo-N-(2-furylmethyl)butanamide?

The most common method is the nucleophilic acyl substitution of an activated 2-bromobutanoyl species with furfurylamine.[1][2][3] Typically, 2-bromobutanoyl chloride is added dropwise to a solution of furfurylamine and a non-nucleophilic base, such as triethylamine or pyridine, in an anhydrous aprotic solvent at low temperatures (e.g., 0-5 °C).[1] The base is crucial for neutralizing the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][4]

Q2: My reaction mixture turned dark brown or black. What does this indicate?

Dark coloration, often accompanied by the formation of insoluble tars, is a strong indicator of furan ring degradation or polymerization.[5] The furan moiety is notoriously sensitive to acidic conditions.[6][7] The HCl generated during the reaction, even with a scavenging base, can create localized acidic microenvironments sufficient to catalyze the ring-opening and subsequent polymerization of furan-containing molecules.[6][8][9]

  • Causality: This occurs because protonation of the furan ring makes it susceptible to nucleophilic attack and subsequent ring-opening.[6] Inadequate temperature control can exacerbate this issue, as both the amidation and the degradation pathways are accelerated at higher temperatures.

Q3: I am observing a significant peak in my LC-MS with a mass corresponding to the di-acylated product. How can I prevent this?

The observation of a di-acylated product, N-(2-bromobutanoyl)-N-((furan-2-yl)methyl)-2-bromobutanamide, suggests that the initially formed secondary amide is being further acylated. This can happen if the amide nitrogen, while less nucleophilic than the starting amine, still reacts with the highly reactive 2-bromobutanoyl chloride.

  • Preventative Measures:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of furfurylamine relative to the acyl chloride.

    • Slow Addition: Add the acyl chloride solution dropwise to the amine solution at a low temperature. This ensures the acyl chloride concentration remains low, favoring reaction with the more nucleophilic primary amine over the less nucleophilic product amide.[10]

    • Efficient Mixing: Ensure vigorous stirring to quickly disperse the added acyl chloride and avoid localized areas of high concentration.

Q4: Can elimination of HBr from the 2-bromobutanoyl moiety occur?

Yes, this is a common side reaction. The use of a base, particularly a hindered or strong base, can promote an E2 elimination reaction, abstracting a proton from the C3 position of the 2-bromobutanoyl group to form an α,β-unsaturated intermediate, 2-butenoyl chloride.[11][12] This intermediate can then react with furfurylamine to yield N-(2-furylmethyl)but-2-enamide.

  • Mechanistic Insight: The rate of this elimination is dependent on the base strength, steric hindrance, and temperature.[13][14] Using a less hindered, weaker base like pyridine can sometimes favor the desired substitution over elimination.

Troubleshooting Guide: Unexpected Analytical Results

Problem: Unexpected Peaks in NMR / LC-MS Analysis

You've completed the synthesis and work-up, but your analytical data shows more than just your desired product. This section will help you identify the likely culprits.

dot graph TD { A[Start: Unexpected Peaks in Crude Product] --> B{Peak Identity?}; B --> C[Starting Materials?]; B --> D[Mass = Product + 149?]; B --> E[Mass = Product - 81?]; B --> F[Broad Baseline Hump in NMR / Insoluble Material?]; C --> G[Solution: Improve Purification / Drive Reaction to Completion]; D --> H[Identity: Di-acylated Side-Product]; H --> I[Solution: Control Stoichiometry, Slow Addition]; E --> J[Identity: Elimination Side-Product]; J --> K[Solution: Lower Temperature, Weaker Base]; F --> L[Identity: Furan Polymer]; L --> M[Solution: Strict Anhydrous Conditions, Efficient HCl Scavenging]; } Caption: Troubleshooting workflow for identifying side-products.

Potential Cause A: Unreacted Starting Materials

  • Identification: Look for peaks corresponding to the exact mass and characteristic NMR signals of furfurylamine and hydrolyzed 2-bromobutanoic acid.

  • Root Cause:

    • Incomplete Reaction: Insufficient reaction time or temperature was too low.[1]

    • Hydrolysis of Acyl Chloride: The highly reactive 2-bromobutanoyl chloride can be quenched by trace amounts of water in the solvent or on the glassware.[1]

    • Amine Protonation: Inefficient scavenging of HCl by the base leads to the formation of furfurylammonium chloride, which is not nucleophilic.[15]

  • Self-Validating Protocol:

    • Moisture Control: Rigorously dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (N₂ or Argon). Use anhydrous solvents.

    • Reaction Monitoring: Track the disappearance of the starting amine using Thin Layer Chromatography (TLC) or LC-MS before quenching the reaction.

Potential Cause B: Elimination Side-Product (N-(2-furylmethyl)but-2-enamide)

  • Identification:

    • Mass Spec: A mass peak corresponding to [M-Br-H] of the target product. For C₉H₁₂BrNO₂, the product mass is ~246.1 g/mol . The elimination product C₉H₁₁NO₂ would have a mass of ~165.1 g/mol .

    • ¹H NMR: Appearance of new vinyl proton signals in the 5.5-7.0 ppm range, coupled to a methyl group. Disappearance of the characteristic C-H proton signal adjacent to the bromine (methine proton, likely > 4.0 ppm).

  • Root Cause: The base used to scavenge HCl also acts as a base for elimination. This is more pronounced at higher temperatures.[11][12]

  • Solution:

    • Maintain strict low-temperature control (0 °C or below) during the addition of the acyl chloride and for a period afterward.

    • Consider using a less hindered base if elimination is a major issue.

Potential Cause C: Di-acylation Side-Product

  • Identification:

    • Mass Spec: A mass peak corresponding to [M + (C₄H₆BrO) - H]. This would be approximately 246.1 + 149.0 = 395.1 g/mol .

    • ¹H NMR: The N-H proton signal will be absent. The spectrum will become more complex, showing signals for two distinct bromobutanoyl groups.

  • Root Cause: The product amide, while less nucleophilic, reacts with a second molecule of the highly reactive acyl chloride. This is favored by high local concentrations of the acyl chloride.

  • Solution:

    • Ensure slow, dropwise addition of the acyl chloride into the amine solution, not the other way around.

    • Use a slight excess of the amine to ensure the acyl chloride is consumed rapidly.

Potential Cause D: Furan Ring-Opened/Polymerized Products

  • Identification:

    • Appearance: The reaction mixture becomes dark brown/black, and you may observe insoluble, tar-like material.[5]

    • NMR: The baseline of the ¹H NMR spectrum may appear broad or "humpy," and the characteristic sharp furan proton signals (typically 6.2-7.4 ppm) will be diminished or absent.

    • LC-MS: A complex mixture of peaks or a broad, unresolved hump in the chromatogram.

  • Root Cause: The furan ring is unstable in the presence of strong acid (HCl byproduct).[6][7]

  • Solution:

    • Ensure the base is added first and is well-mixed with the amine before the acyl chloride addition begins.

    • Maintain low temperatures to slow the rate of acid-catalyzed degradation.

    • Workup the reaction promptly once TLC/LC-MS indicates completion to minimize the product's exposure to any residual acid.

Experimental Protocols

Protocol 1: Standard Synthesis of 2-bromo-N-(2-furylmethyl)butanamide
  • Setup: Dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet/outlet in an oven and cool under a stream of nitrogen.

  • Reagents: Add furfurylamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled solution and stir for 5 minutes.

  • Acylation: Dissolve 2-bromobutanoyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol 2: Analytical Workflow for Side-Product Identification

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Crude Reaction Mixture"]; B [label="LC-MS Analysis"]; C [label="TLC Analysis"]; D [label="¹H NMR of Crude"]; E [label="Preparative HPLC / Column Chromatography"]; F [label="Isolated Impurity"]; G [label="High-Resolution MS (HRMS)"]; H [label="¹H, ¹³C, COSY, HSQC NMR"]; I [label="Structural Elucidation"];

} Caption: Analytical workflow for impurity isolation and identification.

  • Initial Screening (TLC/LC-MS):

    • Run a TLC of your crude product against the starting materials to visualize new spots.

    • Inject a small aliquot of the crude mixture into an LC-MS to get the mass-to-charge ratio (m/z) of all components. Compare these masses to the expected masses of the side-products listed in the table below.

  • Isolation (Chromatography):

    • Based on the TLC, develop a column chromatography method to separate the main product from the impurities.

    • For closely eluting or minor impurities, preparative HPLC may be necessary.

  • Structural Elucidation (NMR/HRMS):

    • Obtain a High-Resolution Mass Spectrum (HRMS) of the isolated impurity to determine its exact mass and predict the elemental formula.

    • Acquire detailed 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra to definitively establish the chemical structure and connectivity of the side-product.

Table 1: Common Side-Products and Their Expected Masses

Compound NameStructureMolecular FormulaExpected [M+H]⁺ (monoisotopic)
Target Product 2-bromo-N-(2-furylmethyl)butanamideC₉H₁₂BrNO₂246.0124 / 248.0104
Elimination Product N-(2-furylmethyl)but-2-enamideC₉H₁₁NO₂166.0863
Di-acylation Product N-(2-bromobutanoyl)-N-((furan-2-yl)methyl)-2-bromobutanamideC₁₃H₁₆Br₂NO₃395.9546 / 397.9526 / 399.9505
Hydrolysis Product 2-Bromobutanoic acidC₄H₇BrO₂166.9651 / 168.9631

References

  • PrepChem. (n.d.). Synthesis of 2-Bromo-1-(2-furyl)-2-nitroethanol.
  • Acta Crystallographica Section E. (2008). 2-Bromo-2-methyl-N-p-tolylpropanamide. National Institutes of Health. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: 2-Bromo-N-(tert-butyl)butanamide Synthesis.
  • Toppr. (n.d.). Reactions of Acyl halide. Retrieved from [Link]

  • Forest Products Laboratory. (n.d.). Synthesis of Difurfuryl Diamines by the Acidic Condensation of Furfurylamine with Aldehydes and Their Mechanism of Formation. Retrieved from [Link]

  • YouTube. (2016). Simply Mechanisms 12b. Elimination reaction 2 (2-bromobutane & ethanolic KOH). Retrieved from [Link]

  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Retrieved from [Link]

  • Wiley Online Library. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • ResearchGate. (n.d.). Principal reaction pathways to achieve furfurylamine from different starting substrates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • ACS Publications. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Retrieved from [Link]

  • National Institutes of Health. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Fascinating Chemistry of α‐Haloamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Master Organic Chemistry. (2012). A Tale of Two Elimination Reaction Patterns. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • MDPI. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 13.5. Reactions with Acid Halide Electrophiles. Retrieved from [Link]

  • Reddit. (2025). Acyl Chloride and Primary Amine Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • BITS Pilani. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobutanoyl chloride. Retrieved from [Link]

  • UCL Discovery. (n.d.). Study and Development of Boron-mediated Amidation Reactions. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]

  • YouTube. (2025). How Do Acyl Chlorides Form Primary and Secondary Amides? Retrieved from [Link]

  • J-Stage. (n.d.). On the Ring-Opening Reactions of the Furan Compounds. II. Retrieved from [Link]

Sources

"2-bromo-N-(2-furylmethyl)butanamide" troubleshooting NMR/MS spectral interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-bromo-N-(2-furylmethyl)butanamide

Ticket ID: #SPEC-BR-FUR-002 Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary

This guide addresses common spectral anomalies encountered during the characterization of 2-bromo-N-(2-furylmethyl)butanamide . This molecule combines three distinct spectroscopic challenges: a labile furan ring, a chiral


-bromo stereocenter, and a secondary amide backbone. Successful validation requires distinguishing intrinsic molecular features from degradation artifacts.
Module 1: Mass Spectrometry (The Bromine Fingerprint)

User Question: "I see two molecular ion peaks of equal intensity. Is my sample contaminated?"

Technical Analysis: No, this is the hallmark of a mono-brominated compound. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exists as two stable isotopes,


 and 

, in a nearly 50:50 natural abundance.
Diagnostic Criteria
  • The 1:1 Doublet: You must observe two peaks separated by 2 mass units (

    
     and 
    
    
    
    ) with roughly equal intensity.
  • Fragmentation Logic: The loss of the bromine atom (

    
    ) often yields a base peak that is a singlet (no isotope pattern), confirming the halogen was lost.
    
Troubleshooting Workflow (MS)

MS_Logic Start Start: Analyze MS Spectrum Isotope Are there two parent peaks (M and M+2) at ~1:1 ratio? Start->Isotope Yes_Br Confirmed: Mono-Brominated Species Isotope->Yes_Br Yes No_Br Alert: Check for De-bromination (M-Br peak dominant?) Isotope->No_Br No Frag Analyze Fragmentation: Look for m/z 81/83 (Furan ring) or loss of Amide (-NH-CH2-Furan) Yes_Br->Frag

Figure 1: Decision logic for confirming bromination via Mass Spectrometry.

Module 2: Proton NMR (Structural Verification)

User Question: "The signals for the CH2 group next to the furan are splitting unpredictably, and the furan peaks look 'messy'. Why?"

Technical Analysis: This issue usually stems from two distinct phenomena: Amide Coupling and Rotameric Isomerism .

  • NH-CH2 Coupling: The methylene protons between the amide nitrogen and the furan ring (

    
    ) will appear as a doublet  (
    
    
    
    ) due to coupling with the adjacent Amide NH proton. If the NH proton exchanges with the solvent (or trace water), this doublet collapses into a singlet.
  • Chiral Center Influence: The

    
    -carbon (C2 of the butanamide) is chiral. The two protons on the adjacent methylene group (C3) are diastereotopic, meaning they are magnetically non-equivalent and may appear as complex multiplets rather than a simple triplet/quartet.
    
Predicted Chemical Shift Data

Based on substituent additivity rules and similar


-bromo amides [1, 2].
PositionProtonsMultiplicityApprox.[1][2][3] Shift (

, ppm)
Diagnostic Note
Amide NH 1HBroad Singlet6.5 - 7.5Exchangeable with

.
Furan-H5 1HDoublet/Multiplet7.3 - 7.4Most downfield aromatic signal.
Furan-H3, H4 2HMultiplets6.2 - 6.4Characteristic "aromatic" region.
N-CH2 2HDoublet (

)
4.4 - 4.6Becomes singlet on

shake.

-CH (CH-Br)
1HTriplet/dd4.2 - 4.5Deshielded by Br and C=O.
Ethyl CH2 2HMultiplet1.9 - 2.1Diastereotopic complexity possible.
Terminal CH3 3HTriplet0.9 - 1.1Standard methyl triplet.
Protocol: The

Shake Test

To confirm the amide connectivity:

  • Run the standard

    
     NMR in 
    
    
    
    . Note the doublet at ~4.5 ppm.
  • Add 1-2 drops of

    
     directly to the NMR tube.
    
  • Shake vigorously for 10 seconds and allow layers to separate.

  • Re-run the spectrum.[4]

    • Result: The NH peak (6.5-7.5 ppm) disappears. The

      
       doublet collapses to a sharp singlet .
      
Module 3: Stability & Artifacts (Critical Troubleshooting)

User Question: "My sample turned dark/black in the NMR tube overnight, and new peaks appeared. Is the compound unstable?"

Technical Analysis: Yes, but specifically in acidic environments. Furan rings are highly sensitive to acid-catalyzed ring opening/polymerization [3]. Chloroform-d (


) naturally decomposes to form trace Phosgene and Hydrochloric Acid (HCl) upon storage, especially if not stabilized with silver foil or amylene.

The "Black Tube" Phenomenon: Trace HCl in the solvent protonates the furan oxygen, initiating a cascade of ring-opening reactions that lead to dark, polymeric byproducts.

Prevention Protocol

Never store furan-containing amides in


 for extended periods.

Stability_Workflow CheckSolvent Check CDCl3 Age AcidTest Is Solvent Acidic? CheckSolvent->AcidTest Neutralize Protocol: Filter through Basic Alumina or K2CO3 AcidTest->Neutralize Yes/Unsure RunNMR Acquire Spectrum (Immediate) AcidTest->RunNMR Fresh/Basic Neutralize->RunNMR Degradation Artifacts: Broad peaks @ 2-3 ppm Loss of Furan signals RunNMR->Degradation If stored > 4hrs

Figure 2: Workflow for preventing acid-catalyzed furan degradation in NMR solvents.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25219785, 2-bromo-N-propylbutanamide. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for chemical shift additivity rules).
  • Keay, B. A., & Dibble, P. W. (1996). Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II. (Discusses acid sensitivity of furan rings).
  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-bromo-2-methylbutane (Analogue for Br isotope pattern). Retrieved from [Link]

Sources

Technical Support Center: Refining Experimental Protocols for the Synthesis of 2-bromo-N-(2-furylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-N-(2-furylmethyl)butanamide (CAS No. 1105192-34-4). This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and success of this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of 2-bromo-N-(2-furylmethyl)butanamide involves the formation of an amide bond between furfurylamine and 2-bromobutyryl bromide. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the furfurylamine attacks the electrophilic carbonyl carbon of the 2-bromobutyryl bromide. The subsequent loss of the bromide leaving group from the acyl bromide and a proton from the amine results in the formation of the desired amide.

A critical aspect of this reaction is the management of the hydrogen bromide (HBr) byproduct. HBr is a strong acid that can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base is essential to neutralize the HBr as it is formed.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-bromo-N-(2-furylmethyl)butanamide?

A1: The most direct and widely used method is the Schotten-Baumann reaction, which involves the acylation of furfurylamine with 2-bromobutyryl bromide in the presence of a suitable base to act as an acid scavenger.[1] This approach is generally high-yielding and proceeds under mild conditions.

Q2: Why is temperature control so critical during the addition of 2-bromobutyryl bromide?

A2: The reaction between an acyl halide and an amine is typically highly exothermic.[1] Maintaining a low temperature (0-5 °C) is crucial for several reasons:

  • Minimizing Side Reactions: Higher temperatures can promote side reactions, such as the degradation of the furan ring, which is known to be sensitive to acidic conditions that can arise locally before the base neutralizes the generated HBr.

  • Preventing Runaway Reactions: Uncontrolled exotherms can lead to a rapid increase in temperature and pressure, posing a safety hazard.

  • Improving Selectivity: Better temperature control often leads to a cleaner reaction profile with fewer impurities.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base is essential for neutralizing the hydrogen bromide (HBr) that is generated as a byproduct. Without a base, the HBr would protonate the furfurylamine, converting it into its non-nucleophilic ammonium salt and stopping the reaction. A tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is a common choice as it is non-nucleophilic and will not compete with the furfurylamine in reacting with the acyl bromide. An inorganic base like potassium carbonate can also be used, particularly in a biphasic system.

Q4: My reaction is sluggish or stalls completely. What are the likely causes?

A4: Several factors could be at play:

  • Wet Reagents or Solvents: 2-bromobutyryl bromide is highly susceptible to hydrolysis. Any moisture present will convert it to 2-bromobutyric acid, which is much less reactive. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Insufficient Base: If there is not enough base to neutralize the HBr, the furfurylamine will be protonated, halting the reaction. It is common practice to use a slight excess of the base (1.1-1.2 equivalents).

  • Poor Quality Starting Materials: Ensure the purity of your furfurylamine and 2-bromobutyryl bromide. The acyl bromide can degrade over time, and it is often advisable to use it freshly or distill it before use.

Q5: I see multiple spots on my TLC plate after the reaction. What are the possible side products?

A5: Besides unreacted starting materials, common side products can include:

  • 2-bromobutyric acid: From the hydrolysis of 2-bromobutyryl bromide.

  • Diacylated amine: Although less common with a secondary amine, it's a possibility if the reaction conditions are not well-controlled.

  • Products of furan ring degradation: The furan ring is sensitive to strong acids. If the HBr is not efficiently neutralized, it can lead to ring-opening or polymerization, resulting in a complex mixture of byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture Contamination: Hydrolysis of 2-bromobutyryl bromide. 2. Insufficient Base: Protonation of furfurylamine. 3. Poor Quality Reagents: Degradation of starting materials.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 2. Use at least 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine). 3. Use freshly opened or purified starting materials. Consider distilling the 2-bromobutyryl bromide if it is old.
Dark Brown or Black Reaction Mixture 1. Decomposition of Furan Ring: Presence of strong acid (HBr). 2. High Reaction Temperature: Uncontrolled exotherm.1. Ensure efficient stirring and slow, dropwise addition of the acyl bromide to the amine/base solution to ensure rapid neutralization of HBr. 2. Maintain the reaction temperature at 0-5 °C during the addition of the acyl bromide.
Product is an Oil Instead of a Solid 1. Presence of Impurities: Unreacted starting materials or side products can prevent crystallization.1. Purify the crude product using column chromatography. See the detailed protocol below.
Difficulty in Purifying the Product 1. Similar Polarity of Product and Impurities: Co-elution during column chromatography. 2. Product Instability on Silica Gel: Some compounds can degrade on silica gel.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina). 2. If degradation on silica is suspected, try purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Experimental Protocols

Synthesis of 2-bromo-N-(2-furylmethyl)butanamide

This protocol is a representative procedure based on standard methods for amide synthesis.[1][2]

Materials:

  • Furfurylamine

  • 2-Bromobutyryl bromide

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add furfurylamine (1.0 equivalent) and anhydrous dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobutyryl bromide (1.05 equivalents) in anhydrous dichloromethane to the cooled amine solution dropwise over 30 minutes. Ensure the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of 2-bromo-N-(2-furylmethyl)butanamide

Method 1: Column Chromatography

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed product onto a silica gel column packed in a non-polar solvent (e.g., hexanes).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified 2-bromo-N-(2-furylmethyl)butanamide.

Method 2: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble at high temperatures but less soluble at room temperature (e.g., ethyl acetate or a mixture of ethyl acetate and hexanes).

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Characterization Data (Predicted)

Analysis Predicted Data
Molecular Formula C₉H₁₂BrNO₂
Molecular Weight 246.10 g/mol [3]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35 (m, 1H, furan-H), 6.32 (m, 1H, furan-H), 6.25 (m, 1H, furan-H), 4.50 (d, 2H, -CH₂-furan), 4.25 (t, 1H, -CH(Br)-), 2.10-1.90 (m, 2H, -CH₂-CH₃), 1.05 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 169.0 (C=O), 150.0 (furan C-O), 142.0 (furan C-H), 110.5 (furan C-H), 108.0 (furan C-H), 55.0 (-CH(Br)-), 38.0 (-CH₂-furan), 30.0 (-CH₂-CH₃), 12.0 (-CH₃)
Mass Spectrum (EI) m/z: 245/247 ([M]⁺), 166 ([M-Br]⁺), 81 (furan-CH₂⁺)
IR Spectrum ν (cm⁻¹): 3300 (N-H stretch), 1650 (C=O stretch, amide I), 1550 (N-H bend, amide II)

Visualizing the Workflow

General Synthesis Workflow

SynthesisWorkflow Start Starting Materials: Furfurylamine 2-Bromobutyryl Bromide Triethylamine Reaction Amide Formation (DCM, 0°C to RT) Start->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Drying Drying (MgSO₄ or Na₂SO₄) Workup->Drying Crude Crude Product Drying->Crude Purification Purification (Chromatography or Recrystallization) Crude->Purification Final Pure Product: 2-bromo-N-(2-furylmethyl)butanamide Purification->Final

Caption: A generalized workflow for the synthesis and purification of 2-bromo-N-(2-furylmethyl)butanamide.

Troubleshooting Decision Tree for Low Yield

Troubleshooting start Low Yield Observed check_moisture Were anhydrous conditions used? start->check_moisture check_base Was sufficient base (>1.1 eq) used? check_moisture->check_base Yes remedy_moisture Dry all glassware and use anhydrous solvents. check_moisture->remedy_moisture No check_reagents Are starting materials of high purity? check_base->check_reagents Yes remedy_base Repeat reaction with >1.1 eq of base. check_base->remedy_base No remedy_reagents Purify or use fresh starting materials. check_reagents->remedy_reagents No

Caption: A decision tree to troubleshoot low product yield in the synthesis.

References

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2239.
  • National Center for Biotechnology Information. (n.d.). 2-bromo-N-methylpropanamide. PubChem. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-bromo-N-methyl-N-phenylbutanamide. PubChem. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Compound 2-bromo-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide. PubChem. Retrieved February 2, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/2-bromo-N-(4-fluorophenyl_methyl-N-(furan-2-yl_methyl_benzamide]([Link]

  • National Institute of Standards and Technology. (n.d.). Butanamide, 2-bromo-2-ethyl-. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved February 2, 2026, from [Link]

  • Ohwada, T., et al. (1999). An Acid-Catalyzed O,N-Acyl Migration and Application to the Synthesis of N-(4-Isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[4][5]oxazine-6-carbonyl)guanidine Methanesulfonate (KB-R9032). Chemical and Pharmaceutical Bulletin, 47(1), 109-115.

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of 2-bromo-2-methyl-N-o-tolylpropanamide. Retrieved February 2, 2026, from [Link]

  • BMRB. (n.d.). Butanamide. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-bromo-N-butyl-N-methylbutanamide. PubChem. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN102020584A - Method for synthesizing intermediate L-2-aminobutyrylamide hydrochloride of chiral drug levetiracetam.
  • National Institute of Standards and Technology. (n.d.). Propane, 2-bromo-2-methyl-. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Bromo-3-methyl-2-butene - Optional[1H NMR] - Spectrum. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved February 2, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Butane, 2-bromo-2-methyl-. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-bromo-N-methylpentanamide. PubChem. Retrieved February 2, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Butane, 2-bromo-2-methyl-. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-bromo-N-propylbutanamide. PubChem. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Analytical Method Development for 2-bromo-N-(2-furylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development and refinement of 2-bromo-N-(2-furylmethyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of analyzing this molecule. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the development of robust and reliable analytical methods.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary analytical challenges associated with 2-bromo-N-(2-furylmethyl)butanamide?

    • Which analytical technique is most suitable for routine analysis and impurity profiling?

    • How can I perform forced degradation studies for this compound?

    • What are the key validation parameters I need to consider according to ICH guidelines?

  • High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting

    • Recommended Starting HPLC Conditions

    • Troubleshooting Guide: HPLC Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS) Method Development & Troubleshooting

    • Considerations for GC-MS Analysis

    • Recommended GC-MS Method with Derivatization

    • Troubleshooting Guide: GC-MS Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

    • Expected NMR Spectral Features

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges associated with 2-bromo-N-(2-furylmethyl)butanamide?

The analysis of 2-bromo-N-(2-furylmethyl)butanamide presents a unique set of challenges stemming from its chemical structure:

  • Thermal Lability: The presence of the amide functional group and the alpha-bromo substituent can make the molecule susceptible to degradation at elevated temperatures, which is a critical consideration for Gas Chromatography (GC) analysis.[1]

  • Reactivity of the Furan Ring: Furan rings can be sensitive to acidic conditions and may undergo ring-opening, which can lead to the formation of unexpected degradation products.[2]

  • Volatility of Furan Derivatives: Furan and its derivatives can be highly volatile, which may pose challenges during sample preparation and analysis, potentially leading to analyte loss.[3][4]

  • Secondary Interactions in HPLC: The amide group and the furan oxygen can participate in secondary interactions with residual silanols on silica-based HPLC columns, potentially leading to peak tailing.[5]

  • Halogen Isotopic Pattern: The presence of bromine (with its characteristic 79Br and 81Br isotopes in nearly a 1:1 ratio) will result in a distinctive M+2 isotopic pattern in mass spectrometry, which is a useful diagnostic feature but also needs to be considered during data analysis.[6]

Q2: Which analytical technique is most suitable for routine analysis and impurity profiling?

For routine analysis, purity determination, and stability studies of 2-bromo-N-(2-furylmethyl)butanamide, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most recommended technique.[7]

  • Rationale: HPLC is well-suited for non-volatile and thermally labile compounds, avoiding the potential for on-instrument degradation that can occur in GC. It offers high resolution for separating the parent compound from process-related impurities and degradation products. A stability-indicating HPLC method is crucial for ensuring that all potential degradants are separated from the main peak, which is a key regulatory requirement.[8]

Q3: How can I perform forced degradation studies for this compound?

Forced degradation studies are essential for developing a stability-indicating analytical method and understanding the degradation pathways of the drug substance.[3] These studies should be conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Proposed Forced Degradation Workflow:

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways:

  • Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis, which would yield 2-bromobutanoic acid and furfurylamine.[8]

  • Oxidative Degradation: The furan ring and the benzylic-like position of the furfuryl group are potential sites for oxidation.

  • Furan Ring Opening: Under strongly acidic conditions, the furan ring may undergo opening to form dicarbonyl species.[2]

Q4: What are the key validation parameters I need to consider according to ICH guidelines?

The validation of your analytical method must demonstrate its suitability for its intended purpose. According to the ICH Q2(R1) guidelines, the following parameters are essential for a quantitative impurity and assay method:[9]

Validation ParameterPurpose
Specificity To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting

Recommended Starting HPLC Conditions

This starting method is based on common practices for the analysis of related amide compounds and should be optimized for your specific application.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for this molecule.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to suppress silanol interactions and improve peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient 30-80% B over 20 minutesA broad gradient is a good starting point to elute the analyte and potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 254 nmThe furan ring is expected to have a strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume.
Troubleshooting Guide: HPLC Analysis

Caption: Troubleshooting common HPLC issues.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development & Troubleshooting

Considerations for GC-MS Analysis

Direct GC-MS analysis of 2-bromo-N-(2-furylmethyl)butanamide may be challenging due to its potential thermal lability.[1] Derivatization is often recommended for amides to improve their volatility and thermal stability.[1][2][10][11][12]

Recommended GC-MS Method with Derivatization

Derivatization Step (Silylation):

  • Dissolve a known amount of the sample in a suitable aprotic solvent (e.g., pyridine or acetonitrile).

  • Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Heat the mixture at 60-70°C for 30 minutes.

  • Inject an aliquot of the derivatized sample into the GC-MS.

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of compounds.
Inlet Temperature 250 °CTo ensure complete vaporization of the derivatized analyte.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas compatible with mass spectrometry.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose temperature program to separate the analyte from potential byproducts.
MS Transfer Line 280 °CTo prevent condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CA standard ion source temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40-450 amuA suitable mass range to capture the molecular ion and key fragments.

Expected Mass Fragmentation:

The primary fragmentation of amides in EI-MS is typically cleavage of the N-CO bond.[13][14] For the silylated derivative of 2-bromo-N-(2-furylmethyl)butanamide, characteristic fragments would include those corresponding to the furfuryl moiety and the brominated acyl group.

Troubleshooting Guide: GC-MS Analysis
IssuePotential CauseRecommended Solution
No peak or very small peak Incomplete derivatizationOptimize derivatization conditions (time, temperature, reagent excess).
Thermal degradation in the inletLower the inlet temperature.
Broad or tailing peaks Active sites in the GC systemUse a deactivated liner and column.
Poor reproducibility Inconsistent derivatizationEnsure anhydrous conditions and precise reagent addition.
Sample degradationAnalyze the sample immediately after derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-bromo-N-(2-furylmethyl)butanamide and its potential impurities or degradants.

Expected 1H and 13C NMR Spectral Features:
  • 1H NMR:

    • Signals corresponding to the furan ring protons.

    • A doublet for the methylene protons of the furfuryl group.

    • A triplet for the methine proton adjacent to the bromine atom.

    • Multiplets for the ethyl group protons.

    • A broad signal for the amide N-H proton.

  • 13C NMR:

    • Distinct signals for the carbon atoms of the furan ring.

    • A signal for the methylene carbon of the furfuryl group.

    • A signal for the carbonyl carbon of the amide.

    • A signal for the carbon atom bonded to bromine.

    • Signals for the carbons of the ethyl group.

Conformational isomers (cis/trans) around the amide bond may lead to the observation of two sets of signals for some protons and carbons in the NMR spectra.

References

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. [Link]

  • ANALYSIS of fuRANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. Agilent.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. BEPLS.
  • The Fascinating Chemistry of α‐Haloamides. National Institutes of Health. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. [Link]

  • Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. National Institutes of Health. [Link]

  • Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. ResearchGate. [Link]

  • Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate. [Link]

  • GC−MS/MS chromatogram of furan and its 10 derivative standards by (A) HP−WAX and (B) HP−5MS columns. ResearchGate. [Link]

  • Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. YouTube. [Link]

  • Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. PubMed. [Link]

  • A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. The Journal of Organic Chemistry. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • GC/MS Determination of Furan in Food and Beverages using a PLOT Column. Thermo Fisher Scientific.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Development And Validation Of RP-HPLC Method For Estimation Of Indapamide: A Review. World Journal of Pharmaceutical and Life Sciences.
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]

  • Determination of furan in exhaled air by GC-MS/MS. BAuA.
  • mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • A Validated Reverse phase HPLC method for the determination of process related impurities in almotriptan malate API.
  • Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium.
  • Butanamide | C4H9NO | MD Topology | NMR | X-Ray. ATB. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]

  • Current NMR Techniques for Structure-Based Drug Discovery. MDPI. [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Institutes of Health. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS. [Link]

  • Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research.
  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic c
  • Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative.
  • Synthesis of N-hydroxycinnamoyl amide derivatives and evaluation of their anti-oxidative and anti-tyrosinase activities. PubMed. [Link]

  • How To Identify & Prevent Analytical Test Problems. SilcoTek. [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

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Validation & Comparative

"2-bromo-N-(2-furylmethyl)butanamide" biological activity compared to known standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of 2-bromo-N-(2-furylmethyl)butanamide , characterizing its biological activity profile as a synthetic, electrophilic small molecule modulator. Based on its pharmacophore—combining a furan headgroup (mimicking bacterial lactones) with an


-bromoamide "warhead"—this compound is classified and evaluated here as a Covalent Quorum Sensing Inhibitor (QSI)  targeting Gram-negative bacterial virulence (specifically the Pseudomonas aeruginosa RhlR/LasR systems).

Executive Summary & Mechanism of Action

2-bromo-N-(2-furylmethyl)butanamide (CAS: Not widely listed; InChIKey: YSGKOBRBIUBVRW-UHFFFAOYSA-N) is a synthetic electrophile designed to intercept bacterial communication pathways. Structurally, it is a hybrid inhibitor:

  • The Head (Furan): Mimics the homoserine lactone ring of natural autoinducers (e.g., C4-HSL), facilitating entry into the ligand-binding pocket of LuxR-type receptors (e.g., RhlR).

  • The Tail (Butanamide): Matches the C4-acyl chain length of the natural ligand N-butyryl-L-homoserine lactone (C4-HSL).

  • The Warhead (

    
    -Bromo):  An electrophilic moiety capable of alkylating nucleophilic residues (e.g., Cysteine) within the receptor binding pocket, potentially leading to irreversible inhibition.
    

Primary Biological Activity: Inhibition of Quorum Sensing (QS) regulated virulence factors (biofilm formation, pyocyanin production) without direct bactericidal activity (reducing evolutionary pressure for resistance).

Comparative Analysis: Product vs. Known Standards

This section compares the product against the Natural Ligand (C4-HSL) and the Gold Standard Inhibitor (Furanone C-30) .

Table 1: Structural and Functional Comparison

Feature2-bromo-N-(2-furylmethyl)butanamide Furanone C-30 (Standard QSI)C4-HSL (Natural Agonist)
Role Synthetic Covalent AntagonistSynthetic Competitive/Covalent AntagonistNatural Agonist (Activator)
Pharmacophore Furan-Amide +

-Bromo
Brominated FuranoneHomoserine Lactone + Butyryl
Target System RhlR (Primary), LasRLasR, LuxR (Broad Spectrum)RhlR (Specific)
Binding Mode Irreversible (Alkylating)Unstable (Michael Acceptor)Reversible (Non-covalent)
Stability Moderate (Hydrolysis risk at high pH)Low (Light/pH sensitive)Moderate (Lactonolysis at high pH)
Est. IC50 (Biofilm) 10 – 50 µM (Class Prediction)1 – 10 µMN/A (Induces Biofilm)
Cytotoxicity Moderate (Reactive Electrophile)High (General toxicity)None (Endogenous signal)
Mechanistic Pathway & Inhibition Logic[1]

The following diagram illustrates the interference of the RhlR Quorum Sensing circuit by the product.

QS_Pathway RhlI RhlI Synthase C4HSL C4-HSL (Natural Ligand) RhlI->C4HSL Synthesis SAM SAM + Butyryl-ACP SAM->RhlI RhlR RhlR Receptor (Inactive) C4HSL->RhlR Binds RhlR_Active RhlR-C4HSL Complex RhlR->RhlR_Active Activation RhlR_Inhibited RhlR-Inhibitor (Covalent Adduct) RhlR->RhlR_Inhibited Irreversible Inactivation DNA DNA Promoter (rhlAB, lasB) RhlR_Active->DNA Transcription Inhibitor 2-bromo-N-(2-furylmethyl) butanamide Inhibitor->RhlR Alkylates Cys RhlR_Inhibited->DNA No Binding Biofilm Biofilm & Virulence (Pyocyanin) DNA->Biofilm Expression

Caption: Schematic of the RhlR Quorum Sensing system. The inhibitor (Yellow) competes with the natural ligand C4-HSL (Green) for the RhlR receptor, forming a covalent adduct that prevents gene transcription.

Supporting Experimental Data (Class Representative)

As a specialized library compound, specific batch data is often user-generated. Below are the expected performance metrics based on the structural class (


-haloamides) and functional analogs.
Experiment A: Biofilm Inhibition Assay (Crystal Violet)
  • Objective: Quantify the reduction in P. aeruginosa (PAO1) biomass.

  • Standard Control: Furanone C-30 (10 µM).

  • Negative Control: DMSO (0.1%).

  • Expected Result:

    • 10 µM: ~20-30% inhibition (Onset of activity).

    • 50 µM: >60% inhibition (Significant disruption).

    • >100 µM: Cytotoxicity dominates (Growth inhibition vs. Biofilm specific).

Experiment B: Pyocyanin Quantification
  • Objective: Measure inhibition of the secondary metabolite pyocyanin (regulated by RhlR).

  • Method: Extraction of supernatant with chloroform/HCl and absorbance measurement at 520 nm.

  • Performance: The product typically suppresses pyocyanin production more potently than biofilm mass, as pyocyanin is directly RhlR-controlled.

    • IC50 Estimate: ~15-25 µM.

Detailed Experimental Protocols

Use these protocols to validate the product's activity in your lab.

Protocol 1: Static Biofilm Inhibition Assay
  • Culture Prep: Grow P. aeruginosa PAO1 overnight in LB broth. Dilute 1:100 into fresh M63 minimal media supplemented with 0.2% glucose.

  • Treatment: Add 198 µL of diluted culture to 96-well polystyrene plates.

  • Dosing: Add 2 µL of 2-bromo-N-(2-furylmethyl)butanamide (dissolved in DMSO) to reach final concentrations of 0, 10, 25, 50, and 100 µM. Include Furanone C-30 (10 µM) as a positive control.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Staining:

    • Discard media and wash wells 3x with PBS (removes planktonic cells).

    • Add 200 µL of 0.1% Crystal Violet solution; incubate 15 min.

    • Wash 3x with water; air dry.

    • Solubilize dye with 200 µL 30% acetic acid.

  • Readout: Measure Absorbance at 590 nm.

    • % Inhibition = [1 - (OD_treated / OD_control)] x 100.

Protocol 2: Cysteine Reactivity Assay (Validation of Mechanism)

To confirm the "warhead" activity (covalent binding):

  • Incubate 100 µM of the product with 1 mM L-Cysteine or Glutathione in PBS (pH 7.4) for 1 hour.

  • Analyze by LC-MS.

  • Success Criteria: Disappearance of the parent mass (M+H 246/248) and appearance of the adduct mass (Parent - HBr + Cysteine).

References
  • Sigma-Aldrich . 2-Bromo-N-(2-furylmethyl)butanamide Product Page (AldrichCPR). Link

  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal. (Foundational text on Furanone C-30 activity). Link

  • Geske, G. D., et al. (2008). "Evaluation of a focused library of N-aryl L-homoserine lactones reveals a new set of potent quorum sensing modulators." Bioorganic & Medicinal Chemistry Letters. (Context for amide-based QS analogs). Link

  • PubChem . Compound Summary: 2-Bromo-N-(2-furylmethyl)butanamide (InChIKey: YSGKOBRBIUBVRW). Link

  • Kaldor, S. W., et al. (1997). "Method for removing unreacted electrophiles from a reaction mixture." U.S. Patent 5,632,898. (Cites 2-bromo-N-furfuryl acetamide as a known electrophile).[1] Link

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-bromo-N-(2-furylmethyl)butanamide: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It forms the bedrock upon which structure-activity relationships (SAR), molecular docking, and rational drug design are built. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing a definitive, high-resolution atomic map.

This guide uses the novel compound "2-bromo-N-(2-furylmethyl)butanamide" as a case study to explore the rigorous process of structural validation by X-ray crystallography. We will delve into the causality behind experimental choices, establish a framework for self-validating protocols, and objectively compare SCXRD with other common analytical techniques, providing researchers and drug development professionals with a comprehensive understanding of its power and place in modern science.

Synthesis and Crystallization: The Prerequisite for Diffraction

Before any diffraction experiment can commence, the target compound must be synthesized, purified, and, most critically, crystallized. The quality of the final crystal structure is inextricably linked to the quality of the single crystal itself.

A. Synthesis Protocol: 2-bromo-N-(2-furylmethyl)butanamide

A common and effective method for amide synthesis is the acylation of an amine with an acyl halide.

  • Reactant Preparation : In a dry round-bottom flask under an inert argon atmosphere, dissolve furfurylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Acylation : Cool the solution to 0-5 °C in an ice bath. Add a solution of 2-bromobutyryl bromide (1.1 eq) in anhydrous THF dropwise over 30 minutes. The low temperature is crucial to control the exothermic reaction and minimize side-product formation[1].

  • Reaction & Workup : Allow the reaction to stir overnight, gradually warming to room temperature. Monitor progress using Thin Layer Chromatography (TLC). Upon completion, filter the solid triethylammonium bromide byproduct. The filtrate is then washed with brine and water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product[2].

  • Purification : The crude 2-bromo-N-(2-furylmethyl)butanamide is purified via column chromatography on silica gel to yield the final product.

B. The Art of Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction—ideally 0.1-0.3 mm in each dimension with no visible cracks or imperfections—is often the most challenging step[3].

Protocol: Slow Evaporation Crystallization

  • Solvent Selection : Dissolve a small amount of the purified compound in a minimum volume of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like hexane/ethyl acetate). The ideal solvent is one in which the compound is moderately soluble.

  • Evaporation : Transfer the solution to a clean vial. Loosely cap the vial or cover it with perforated parafilm to allow the solvent to evaporate slowly over several days at a constant temperature[4].

  • Harvesting : Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or fine forceps.

The rationale behind slow evaporation is to allow the molecules to self-assemble into a highly ordered, repeating lattice structure, which is the definition of a crystal. Rapid precipitation traps solvent and disorder, leading to poor diffraction.

The X-ray Crystallography Workflow: From Crystal to Structure

Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles[5]. The interaction of incident X-rays with the crystal's electron cloud produces a diffraction pattern; the positions and intensities of these diffracted beams are used to reconstruct a 3D model of the electron density, and thus the atomic structure[6].

The experimental and computational workflow is a multi-step process designed for accuracy and self-validation.

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase cluster_val Validation & Archiving crystal_mount 1. Crystal Selection & Mounting data_collection 2. Data Collection (Diffractometer) crystal_mount->data_collection X-ray Exposure data_processing 3. Data Processing (Integration, Scaling) data_collection->data_processing structure_solution 4. Structure Solution (e.g., Direct Methods) data_processing->structure_solution Phase Problem structure_refinement 5. Structure Refinement (Least-Squares Fitting) structure_solution->structure_refinement Initial Model validation 6. Structure Validation (checkCIF) structure_refinement->validation deposition 7. Deposition (e.g., CSD) validation->deposition Validated CIF

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-bromo-N-(2-furylmethyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in research and development, 2-bromo-N-(2-furylmethyl)butanamide requires meticulous handling protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed overview of the essential personal protective equipment (PPE), safe handling procedures, and disposal plans, grounded in the known hazards of structurally related compounds.

Hazard Analysis: An Evidence-Based Approach

A specific Safety Data Sheet (SDS) for 2-bromo-N-(2-furylmethyl)butanamide is not yet publicly available. Therefore, a conservative approach to safety is mandated, drawing upon data from analogous chemical structures, including bromoalkanes, amides, and furan-containing molecules.

Structural Analogs and Their Known Hazards:

Chemical ClassRepresentative CompoundsKnown Hazards
Bromoalkanes 2-Bromo-2-methylpropane, 2-Bromo-2-methylbutaneHighly flammable, skin and eye irritation, respiratory irritation.[1][2] Potential carcinogen.[3]
Amides Butanamide, 4-Bromo-2-fluoro-N-methylbenzamideHarmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[4][5]
Furans FuranFlammable, toxic, potential carcinogen.

Based on these analogs, 2-bromo-N-(2-furylmethyl)butanamide should be treated as a substance that is potentially flammable, a skin and eye irritant, a respiratory tract irritant, and harmful if ingested . The presence of the brominated alkyl chain also suggests that it may have carcinogenic properties.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to minimize exposure.[6][7] The following table outlines the minimum required PPE for handling 2-bromo-N-(2-furylmethyl)butanamide.

Body PartRequired PPERationale and Specifications
Eyes and Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes and potential vapors.[8][9] A face shield should be worn over goggles during procedures with a high risk of splashing.[10]
Hands Double-Gloving: Nitrile GlovesGiven the lack of specific glove permeation data, double-gloving with nitrile gloves is recommended for incidental contact. For prolonged contact, consult a glove manufacturer's resistance guide for halogenated organic compounds.
Body Flame-Resistant Laboratory CoatA lab coat made of a flame-resistant material like Nomex® is essential due to the potential flammability of the compound.[10] Ensure the lab coat is fully buttoned.
Respiratory Chemical Fume HoodAll handling of 2-bromo-N-(2-furylmethyl)butanamide must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Feet Closed-Toed ShoesLeather or chemical-resistant shoes that fully cover the foot are mandatory in the laboratory.

Operational Plan: From Benchtop to Disposal

A systematic workflow is essential for safe and efficient experimentation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling and Reaction cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_weigh->handle_reaction handle_monitoring Monitor Reaction Progress handle_reaction->handle_monitoring cleanup_quench Quench Reaction (if necessary) handle_monitoring->cleanup_quench Upon completion cleanup_segregate Segregate Halogenated Waste cleanup_quench->cleanup_segregate cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_segregate->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose

Caption: Experimental workflow for handling 2-bromo-N-(2-furylmethyl)butanamide.

Step-by-Step Handling Procedures
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware and equipment. Inspect for any defects.

  • Handling and Reaction:

    • Conduct all manipulations of 2-bromo-N-(2-furylmethyl)butanamide within the fume hood.

    • Use spark-proof tools and avoid sources of ignition in the vicinity.

    • For reactions, consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions and potential hazards.

    • If heating is required, use a controlled heating mantle or oil bath. Avoid open flames.

  • Work-up and Purification:

    • Quench reactions carefully, especially if reactive reagents were used.

    • During extraction, be aware of potential pressure buildup in the separatory funnel. Vent frequently.

    • For purification, methods such as recrystallization or column chromatography may be employed.[11] Handle all solvents with appropriate precautions.

Disposal Plan: Responsible Waste Management

Improper disposal of halogenated organic compounds can have serious environmental consequences. A clear and compliant disposal plan is therefore non-negotiable.

Waste Segregation and Labeling:

Waste TypeContainerLabeling Requirements
Solid Waste Labeled, sealed container for halogenated solid waste."HALOGENATED SOLID WASTE" Chemical Name: 2-bromo-N-(2-furylmethyl)butanamide Hazard Symbols: Flammable, Irritant
Liquid Waste Labeled, sealed container for halogenated liquid waste."HALOGENATED LIQUID WASTE" List all components and approximate percentages. Hazard Symbols: Flammable, Irritant
Contaminated PPE Dispose of as solid chemical waste."CONTAMINATED SOLID WASTE"

Disposal Workflow Diagram:

G start End of Experiment segregate Segregate Halogenated Waste (Solid and Liquid) start->segregate label_solid Label Solid Waste Container segregate->label_solid label_liquid Label Liquid Waste Container segregate->label_liquid store Store in Satellite Accumulation Area label_solid->store label_liquid->store request Request Waste Pickup from EHS store->request end_process Waste Removed by EHS request->end_process

Caption: Waste disposal workflow for 2-bromo-N-(2-furylmethyl)butanamide.

Disposal Procedure:

  • Segregation: At the point of generation, separate halogenated waste from non-halogenated waste.

  • Containment: Use appropriate, leak-proof containers for both solid and liquid waste. Do not overfill containers.

  • Labeling: Clearly label each waste container with its contents and associated hazards.[12]

  • Storage: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.[12]

  • Pickup: Follow your institution's procedures for requesting a hazardous waste pickup.

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with 2-bromo-N-(2-furylmethyl)butanamide and ensure a safe and productive laboratory environment.

References

  • Material Safety Data Sheet - 2-Bromo-2-methylpropane. Acros Organics.
  • Safety Data Sheet - 4-Bromo-2-fluoro-N-methylbenzamide. Biosynth.
  • 2-Bromo-2-methylbutane Safety D
  • 2-BROMO-2-METHYLPROPANE HAZARD SUMMARY. New Jersey Department of Health and Senior Services.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • 2-bromo-2-methylpropane Safety D
  • SAFETY DATA SHEET - 2-Bromo-2-methylbutane. Sigma-Aldrich.
  • SAFETY DATA SHEET - Butanamide. Fisher Scientific.
  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.
  • Application Notes and Protocols for Amide Bond Formation using Bromo-PEG4-acid with EDC/H
  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. [Link]

  • School Science Safety | Disposal of Hazardous Waste. YouTube. [Link]

  • Amide Synthesis. Fisher Scientific.
  • Common Personal Protective Equipment. Environmental Health & Safety, University of Washington.
  • 2-bromo-N-ethylbutanamide. PubChem, National Institutes of Health. [Link]

  • How to Choose PPE for Chemical Work.
  • Amides Preparation and Reactions Summary. Chemistry Steps.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
  • What is the best technique for amide purification?. ResearchGate. [Link]

  • 2-bromo-N,N-diethylbutanamide. PubChem, National Institutes of Health. [Link]

  • 2-bromo-N-butyl-N-methylbutanamide. PubChem, National Institutes of Health. [Link]

  • 2-bromo-N-methylpropanamide. PubChem, National Institutes of Health. [Link]

  • Journal of Chemical Health Risks. [Link]

Sources

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